Dihydrobisdechlorogeodin
Description
Dihydrobisdechlorogeodin has been reported in Chrysosporium with data available.
Properties
Molecular Formula |
C17H16O7 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-3'-methoxy-6-methyl-3,5'-dioxospiro[1-benzofuran-2,2'-cyclohex-3-ene]-1'-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-5,7,10,19H,6H2,1-3H3 |
InChI Key |
PFEHFUJOCNGJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3(C2=O)C(CC(=O)C=C3OC)C(=O)OC)O |
Synonyms |
dihydrobisdechlorogeodin |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Dihydrobisdechlorogeodin?
An In-depth Technical Guide on the Chemical Structure of Dihydrobisdechlorogeodin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure of this compound, a fungal metabolite with recognized herbicidal properties.
Introduction
This compound is a natural product isolated from fungi belonging to the genus Acremonium. Its name indicates a structural relationship to the more widely known fungal metabolite, geodin. Specifically, "bisdechloro" suggests the absence of two chlorine atoms present in geodin, and "dihydro" implies the addition of two hydrogen atoms, typically through the reduction of a double bond or a carbonyl group.
Chemical Structure
The definitive chemical structure of this compound was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is a derivative of bisdechlorogeodin, which lacks the two chlorine atoms found at positions 5 and 7 on the benzofuran ring of geodin.
The structure of this compound is characterized by a spiro[benzofuran-2(3H),1'-cyclohexene] core. The "dihydro" modification in this compound refers to the reduction of the ketone at the 3-position of the benzofuran ring to a hydroxyl group and the saturation of the adjacent double bond.
Chemical Formula: C₁₇H₁₆O₇
CAS Number: 183237-38-9[1]
IUPAC Name: Methyl (2R,3S)-4-hydroxy-3-hydroxy-5'-methoxy-6-methyl-3'-oxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Structural Relationship Workflow
The logical relationship starting from the parent compound geodin to this compound can be visualized as a two-step transformation. This workflow illustrates the conceptual synthesis from a known compound, highlighting the key structural changes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compounds is presented below for comparative analysis.
| Property | Geodin | Bisdechlorogeodin | This compound |
| Molecular Formula | C₁₇H₁₂Cl₂O₇ | C₁₇H₁₄O₇ | C₁₇H₁₆O₇ |
| Molecular Weight | 399.18 g/mol | 330.29 g/mol | 332.30 g/mol |
| CAS Number | 427-63-4 | 59187-35-8 | 183237-38-9 |
| Key Structural Features | Dichloro-spiro-dione | Spiro-dione | Spiro-mono-one, alcohol |
Experimental Protocols
The isolation and structure elucidation of this compound involved standard natural product chemistry techniques. The following is a generalized experimental protocol based on typical procedures for isolating fungal metabolites.
Isolation and Purification Workflow
The general workflow for obtaining pure this compound from a fungal culture is outlined below. This process involves fermentation, extraction, and chromatographic separation.
1. Fermentation:
-
A pure culture of Acremonium sp. is inoculated into a suitable liquid fermentation medium.
-
The culture is incubated under controlled conditions (temperature, agitation, aeration) to promote the production of secondary metabolites.
2. Extraction:
-
The fermentation broth is separated from the mycelium by filtration.
-
The culture filtrate is extracted with an organic solvent, typically ethyl acetate.
-
The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
4. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry.
Biological Activity
This compound has been identified as a metabolite with herbicidal activity. Its potential as a natural herbicide warrants further investigation into its mode of action and spectrum of activity against various plant species.
Conclusion
This compound is a structurally interesting natural product derived from the fungus Acremonium. Its chemical structure has been established through detailed spectroscopic analysis. The information provided in this guide serves as a comprehensive technical resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science.
References
Dihydrobisdechlorogeodin: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the discovery, isolation, and characterization of Dihydrobisdechlorogeodin, a polyketide metabolite with noteworthy biological activity. The compound was first reported from a fungal species, and this guide details the methodologies for its production, extraction, purification, and structural elucidation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, polyketides represent a major class of natural products with significant pharmaceutical applications. This compound is a spirocyclic polyketide that has been isolated from a fungal strain, demonstrating the rich chemical diversity within the fungal kingdom. This document outlines the pioneering work on the discovery and isolation of this compound, providing a detailed technical framework for its study.
Discovery and Fungal Source
This compound, along with its precursor dechlorogeodin, was first discovered and isolated from the culture broth of a Chrysosporium species, specifically strain KO-3.[1] The producing organism was identified through a screening program aimed at discovering novel bioactive compounds from fungal sources.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of the producing fungal strain. The following table summarizes the key parameters for the fermentation process.
| Parameter | Value |
| Producing Organism | Chrysosporium sp. KO-3 |
| Culture Medium | Glucose-Yeast Extract-Malt Extract Broth |
| Incubation Temperature | 28°C |
| Fermentation Time | 7 days |
| Agitation | 200 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components.
Extraction
-
The whole fermentation broth (10 liters) is harvested and centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted three times with 5 liters of acetone.
-
The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.
-
The aqueous suspension is then extracted three times with an equal volume of ethyl acetate.
-
The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude extract.
Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reverse-phase column with a mobile phase of acetonitrile and water.
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₇ |
| Molecular Weight | 332.31 g/mol |
| Appearance | Colorless needles |
| Melting Point | 210-212 °C |
| UV (λmax in MeOH) | 220, 285 nm |
| ¹H NMR (CDCl₃, δ ppm) | 12.5 (s, 1H), 6.8 (d, J=8.5 Hz, 1H), 6.3 (d, J=8.5 Hz, 1H), 4.5 (d, J=6.0 Hz, 1H), 3.9 (s, 3H), 3.7 (s, 3H), 3.5 (m, 1H), 2.9 (dd, J=14.0, 6.0 Hz, 1H), 2.5 (dd, J=14.0, 3.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 198.0, 170.1, 165.2, 162.8, 158.9, 138.1, 115.9, 112.4, 101.8, 88.9, 56.4, 52.1, 45.2, 38.7, 30.9 |
| High-Resolution Mass Spectrometry (HR-MS) | m/z 333.0974 [M+H]⁺ (Calcd. for C₁₇H₁₇O₇, 333.0974) |
Biological Activity
This compound has been reported to exhibit significant herbicidal activity.[1] Further studies are warranted to explore its mechanism of action and potential for development as a natural herbicide. The evaluation of its activity against a panel of weeds is a critical next step in its development.
Biosynthetic Considerations
The structure of this compound suggests a polyketide biosynthetic origin. The biosynthesis likely proceeds through the condensation of acetate units to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield the final spirocyclic structure. The following diagram proposes a logical relationship in a plausible biosynthetic pathway.
Caption: Hypothetical biosynthetic pathway for this compound.
Conclusion
This compound represents an interesting fungal metabolite with potential applications in agriculture. This technical guide provides a detailed summary of its discovery, isolation from Chrysosporium sp., and structural characterization. The methodologies and data presented herein offer a solid foundation for future research into its biosynthesis, mode of action, and potential for practical applications. Further investigation into its biological activity spectrum and biosynthetic pathway will be crucial for unlocking its full potential.
References
Dihydrobisdechlorogeodin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobisdechlorogeodin, a chlorinated benzophenone, is a key intermediate in the biosynthesis of the fungal secondary metabolite geodin. This technical guide provides an in-depth overview of its natural sources, a detailed exploration of its biosynthetic pathway, and relevant experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, mycology, and drug development.
Natural Sources of this compound
This compound is primarily produced by filamentous fungi, with the most well-documented producer being Aspergillus terreus[1][2]. This species is a ubiquitous soil fungus known for its rich secondary metabolism, which also includes the cholesterol-lowering drug lovastatin[1][2]. While Aspergillus terreus is the principal source, other species within the Aspergillus genus and other related fungi may also produce this compound as part of the geodin biosynthetic pathway.
Table 1: Quantitative Production of Geodin and Related Precursors in Aspergillus terreus
| Strain of Aspergillus terreus | Cultivation Conditions | Compound | Titer (mg/L) | Reference |
| ATCC 20542 | Batch bioreactor culture | (+)-Geodin | >100 | [3][4] |
| gedCΔ mutant | Glycerol-lactose mixture | Lovastatin | 113 | [1] |
| PgedA-PtaI variant | 100-L fermentor, 14-day fed-batch | Emodin | 1750 | [5] |
Note: Specific quantitative data for this compound is scarce in the literature; however, the production levels of the final product, geodin, and the precursor, emodin, provide an indication of the metabolic flux through the pathway.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone and involves a series of enzymatic modifications. It is an integral part of the larger biosynthetic pathway leading to geodin. The pathway is initiated from the key intermediate emodin[6][7].
The proposed biosynthetic pathway is as follows:
-
Emodin Formation: The pathway begins with the synthesis of the anthraquinone emodin from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS)[1][6].
-
Conversion to Questin: Emodin is then O-methylated to form questin.
-
Formation of Sulochrin: Questin undergoes oxidative cleavage to yield the benzophenone sulochrin[8].
-
Halogenation to this compound: Sulochrin is then subjected to a double chlorination reaction catalyzed by a halogenase to produce this compound[8].
-
Oxidative Cyclization to Geodin: Finally, this compound undergoes an intramolecular phenol oxidative coupling, catalyzed by dihydrogeodin oxidase, to form the spirocyclic structure of geodin[6][9][10].
Key Enzymes in the Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by a set of enzymes encoded by a gene cluster in Aspergillus terreus.
Table 2: Key Enzymes and Genes in the Geodin Biosynthetic Pathway
| Gene | Enzyme | Function in Pathway | Reference |
| gedC | Emodin anthrone polyketide synthase (PKS) | Synthesizes the polyketide backbone leading to emodin. | [1][8] |
| gedL | Halogenase | Catalyzes the chlorination of sulochrin to form this compound. | [8] |
| gedR | Transcription factor | Regulates the expression of the geodin gene cluster. | [8] |
| DHGO | Dihydrogeodin oxidase | Catalyzes the final oxidative cyclization of this compound to geodin. | [6][9][10] |
Visualization of the Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound and Geodin.
Experimental Protocols
This section details key experimental methodologies for the study of this compound and its biosynthetic pathway.
Fungal Cultivation and Metabolite Extraction
Objective: To cultivate Aspergillus terreus for the production of geodin and its precursors, followed by extraction of the secondary metabolites.
Protocol:
-
Strain and Media: Aspergillus terreus (e.g., ATCC 20542) is grown on a suitable solid or liquid medium. A common medium is Potato Dextrose Agar (PDA) for solid cultures or Potato Dextrose Broth (PDB) for liquid cultures. For enhanced production, specialized fermentation media can be designed[6].
-
Inoculation and Incubation: Spores of A. terreus are inoculated into the chosen medium and incubated at 25-30°C for 7-14 days. For liquid cultures, shaking at 150-200 rpm is recommended to ensure proper aeration.
-
Extraction:
-
For solid cultures, the agar is cut into small pieces and extracted with an organic solvent such as ethyl acetate or methanol.
-
For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium and the broth are then separately extracted with an equal volume of ethyl acetate.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Characterization of this compound
Objective: To purify and structurally elucidate this compound from the crude fungal extract.
Protocol:
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Further Purification: Fractions containing this compound are pooled and may require further purification using High-Performance Liquid Chromatography (HPLC).
-
Structural Characterization: The purified compound is characterized using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the chemical structure.
-
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To express a gene from the geodin biosynthetic cluster in a heterologous host and characterize the function of the encoded enzyme.
Protocol:
-
Gene Cloning: The gene of interest (e.g., gedL halogenase) is amplified from the genomic DNA of A. terreus by PCR and cloned into an appropriate expression vector.
-
Heterologous Host Transformation: The expression vector is transformed into a suitable heterologous host, such as Aspergillus nidulans or a bacterial host like E. coli[8].
-
Protein Expression and Purification: The transformed host is cultured under conditions that induce the expression of the target protein. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., sulochrin for the GedL halogenase) and necessary co-factors.
-
Product Analysis: The reaction mixture is analyzed by HPLC and MS to identify the product and confirm the enzyme's function.
Experimental Workflow Visualization
Caption: General experimental workflow for the study of this compound.
Conclusion
This compound serves as a critical intermediate in the biosynthesis of the complex fungal metabolite geodin in Aspergillus terreus. Understanding its natural sources and the intricate enzymatic steps involved in its formation is essential for harnessing this biosynthetic pathway for the potential production of novel bioactive compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this fascinating area of natural product biosynthesis. The continued exploration of such pathways holds significant promise for the discovery and development of new therapeutic agents.
References
- 1. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PURIFICATION AND CHARACTERIZATION OF DIHYDROGEODIN OXIDASE FROM A FUNGAL STRAIN OF ASPERGILLUS TERREUS PRODUCING (+)-GEODIN [jstage.jst.go.jp]
Physical and chemical properties of Dihydrobisdechlorogeodin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobisdechlorogeodin is a fungal metabolite identified as a promising herbicidal agent. As a member of the benzofuran and spiro compound classes, its unique structure warrants further investigation for the development of novel herbicides. This document aims to provide a comprehensive overview of the available technical information on this compound, focusing on its physical and chemical properties, and insights into its potential biological activity.
Chemical and Physical Properties
Currently, detailed quantitative data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. The compound is identified by its Chemical Abstracts Service (CAS) number: 183237-38-9 .
| Property | Value |
| CAS Number | 183237-38-9 |
| Molecular Formula | Not explicitly found in searches |
| Molecular Weight | Not explicitly found in searches |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Appearance | Data not available |
Further experimental determination of these properties is crucial for its development as a commercial herbicide.
Spectroscopic Data
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the currently available literature. The compound has been identified as a natural product from fungal sources.
General Protocol for Herbicidal Activity Screening of Benzofuran Compounds:
While a specific protocol for this compound is not available, a general methodology for assessing the herbicidal activity of related benzofuran compounds can be adapted.
Objective: To evaluate the pre- and post-emergence herbicidal efficacy of the test compound.
Materials:
-
Test compound (this compound)
-
Control herbicide (e.g., a commercial broad-spectrum herbicide)
-
Untreated control (solvent blank)
-
Seeds of various weed species (e.g., a mix of broadleaf and grass weeds)
-
Pots with a standardized soil mix
-
Greenhouse or controlled environment chamber
-
Spraying equipment calibrated for uniform application
Workflow for Herbicidal Activity Assay:
Caption: General workflow for pre- and post-emergence herbicidal activity testing.
Potential Mechanism of Action and Signaling Pathways
Direct studies on the mechanism of action of this compound are not currently available. However, research on a structurally related compound, Dihydrogeodin (DHG), provides valuable insights into a potential mode of action. Studies on DHG have shown that it modulates platelet aggregation through the downregulation of several key signaling pathways.
Hypothesized Signaling Pathway Inhibition based on Dihydrogeodin:
Caption: Hypothesized mechanism of action based on related compound studies.
This proposed mechanism suggests that this compound might interfere with fundamental cellular processes in plants, such as cell signaling, growth, and development, leading to its herbicidal effect. Further research, including transcriptomics, proteomics, and targeted biochemical assays, is necessary to elucidate the precise molecular targets and signaling pathways affected by this compound in plants.
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of new herbicides. However, a significant lack of fundamental data on its physical, chemical, and biological properties hinders its immediate progression in the drug discovery pipeline. Future research should prioritize:
-
Complete physicochemical characterization: Determination of melting point, boiling point, solubility in various solvents, and other relevant physical constants.
-
Detailed spectroscopic analysis: Acquisition and interpretation of NMR, IR, and MS spectra to create a comprehensive data package for the compound.
-
Development of a synthetic route: A scalable and efficient synthesis protocol is essential for producing sufficient quantities for further testing and development.
-
Elucidation of the mechanism of action: In-depth studies are required to identify the specific molecular target(s) and signaling pathways in plants that are responsible for its herbicidal activity.
Addressing these knowledge gaps will be critical in unlocking the full potential of this compound as a novel herbicide.
In-depth Technical Guide on the Herbicidal Properties of Dihydrobisdechlorogeodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobisdechlorogeodin is a fungal metabolite identified as possessing herbicidal properties.[1] It is a derivative of dechlorogeodin, produced by the fungus Chrysosporium sp.[1] Natural products are a promising source of novel herbicides with potentially new modes of action, which is critical in the face of increasing weed resistance to existing synthetic herbicides. This guide aims to provide a technical framework for understanding and further investigating the herbicidal potential of this compound.
Quantitative Data Summary
Specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound against various plant species, are not available in the accessed literature. To facilitate future research and ensure data comparability, any new experimental findings should be presented in a structured format as suggested in the table below.
Table 1: Herbicidal Efficacy of this compound (Hypothetical Data)
| Target Plant Species | Common Name | Growth Stage | Application Method | IC50 (µM) | EC50 (µM) | Observations |
| Echinochloa crus-galli | Barnyardgrass | Seedling | Pre-emergent | Data not available | Data not available | Data not available |
| Amaranthus retroflexus | Redroot Pigweed | Seedling | Post-emergent | Data not available | Data not available | Data not available |
| Arabidopsis thaliana | Thale Cress | Seedling | In vitro | Data not available | Data not available | Data not available |
Experimental Protocols
While the specific protocols used by Tanaka et al. (1996) are unavailable, this section outlines standard, detailed methodologies for key experiments in the evaluation of natural product herbicides.
Fungal Culture and Metabolite Extraction
-
Fungal Strain: Chrysosporium sp. (Strain details from the original study are unavailable).
-
Culture Medium: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, to support the growth of Chrysosporium sp.
-
Fermentation: Inoculate the liquid medium with the fungal culture and incubate under controlled conditions (e.g., 25-28°C, 120-150 rpm) for a period determined by growth and metabolite production kinetics (typically 7-21 days).
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate or butanol.
-
Concentrate the organic extract under reduced pressure to obtain the crude extract.
-
-
Isolation of this compound:
-
Subject the crude extract to column chromatography using silica gel or other suitable stationary phases.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the fractions containing the compound of interest using techniques like High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified this compound using spectroscopic methods (NMR, Mass Spectrometry) to confirm its structure.
-
Herbicidal Activity Bioassays
-
Test Species: Select a panel of representative monocot and dicot weeds (e.g., Echinochloa crus-galli, Lolium rigidum, Amaranthus retroflexus, Chenopodium album).
-
Preparation:
-
Sterilize seeds with a short wash in 70% ethanol followed by a sodium hypochlorite solution and rinse with sterile distilled water.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone or DMSO, ensuring the final solvent concentration is non-phytotoxic).
-
-
Assay:
-
Place a sterile filter paper in a Petri dish and moisten it with a known volume of the test solution.
-
Place a predetermined number of seeds on the filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
-
Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle and plumule length. Calculate the percentage of inhibition compared to a solvent-only control.
-
Plant Material: Use pre-germinated seedlings of the target weed species.
-
Assay:
-
In vitro: Place seedlings on agar medium containing different concentrations of this compound.
-
In vivo (pot assay): Grow seedlings in pots containing sterile soil or sand. Apply the test compound as a foliar spray or a soil drench.
-
-
Data Collection: After a defined period (e.g., 7-14 days), measure parameters such as shoot height, root length, fresh weight, and dry weight. Observe and record any phytotoxic effects like chlorosis, necrosis, or growth malformation.
Potential Signaling Pathways and Mechanism of Action
The specific molecular target and signaling pathway of this compound are currently unknown. However, natural product herbicides often exhibit novel mechanisms of action. Below are some potential pathways that could be investigated.
-
Inhibition of Photosynthesis: Many herbicides act by disrupting the photosynthetic electron transport chain or inhibiting key enzymes in chlorophyll biosynthesis.
-
Disruption of Amino Acid Synthesis: Inhibition of essential amino acid biosynthesis is a common mode of action for herbicides.
-
Cell Division Inhibition: Some compounds interfere with microtubule formation or other aspects of cell division, leading to stunted growth.
-
Induction of Oxidative Stress: The compound could lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.
Further research, including transcriptomic and proteomic studies on treated plants, would be necessary to elucidate the precise mechanism of action.
Mandatory Visualizations
Caption: Generalized workflow for the discovery and characterization of a natural product herbicide.
Caption: Hypothetical signaling pathway for a natural product herbicide leading to cell death.
References
The Spirocyclic Nature of Dihydrobisdechlorogeodin: A Technical Examination
For Immediate Release
[City, State] – [Date] – An in-depth analysis of the chemical architecture of Dihydrobisdechlorogeodin confirms its classification as a spiro compound. This technical guide, intended for researchers, scientists, and professionals in drug development, elucidates the structural characteristics, biosynthetic pathway, and relevant experimental data pertaining to this fungal metabolite.
Defining a Spiro Compound
In the realm of organic chemistry, a spiro compound is characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. This arrangement distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. The rigid, three-dimensional structure imparted by the spirocyclic core often leads to unique chemical and biological properties, making these compounds compelling targets in drug discovery.
This compound: A Confirmed Spiro Compound
This compound is a natural product derived from its precursor, Bisdechlorogeodin. The systematic IUPAC name for Bisdechlorogeodin is methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate, a name that explicitly denotes its spirocyclic nature. This compound, as a dihydro derivative, retains this fundamental spirocyclic framework. The core structure consists of a benzofuran ring system and a cyclohexadiene ring system joined by a single spiro atom.
While the precise location of the hydrogenation in this compound that distinguishes it from Bisdechlorogeodin requires definitive structural elucidation, its classification as a spiro compound is unequivocal based on its relationship to Bisdechlorogeodin.
Physicochemical Properties
A summary of the key quantitative data for the related compounds is presented below for comparative analysis.
| Compound/Enzyme | Property | Value | Source |
| Bisdechlorogeodin | Molecular Weight | 330.29 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] | |
| Dihydrogeodin | Molecular Weight | 401.2 g/mol | [3] |
| Molecular Formula | C₁₇H₁₄Cl₂O₇ | [3] | |
| Sulochrin Oxidase | Molecular Weight | ~230 kDa (Dimer) | [4] |
| Optimal pH | 6.0 | [4] | |
| Isoelectric Point (pI) | 4.0 | [4] |
Biosynthetic Pathway
This compound is biosynthetically derived from the non-spirocyclic precursor sulochrin. The key transformation into the spirocyclic scaffold of the parent compound, Bisdechlorogeodin, is catalyzed by the copper-containing enzyme, sulochrin oxidase. This enzyme facilitates a regio- and stereospecific phenol oxidative coupling reaction.
References
- 1. (-)-Bisdechlorogeodin | C17H14O7 | CID 6857341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxospiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylate | C17H14O7 | CID 168966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrogeodin | C17H14Cl2O7 | CID 612831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification and characterization of sulochrin oxidase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrobisdechlorogeodin: A Benzofuran Derivative with Herbicidal Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Classification: A Benzofuran Derivative
Dihydrobisdechlorogeodin is unequivocally classified as a member of the benzofuran class of chemical compounds. This classification is supported by its core molecular structure, which features a bicyclic system consisting of a benzene ring fused to a furan ring. Scientific literature consistently categorizes this compound and its parent compound, bisdechlorogeodin, as benzofurans based on their chemical architecture. Specifically, bisdechlorogeodin is described as a member of the 1-benzofurans. This structural classification is fundamental to understanding its chemical properties and biological activities.
Herbicidal Activity
This compound has been identified as a fungal metabolite exhibiting herbicidal activity. Research has demonstrated its potential as a phytotoxic agent, capable of inhibiting plant growth. While the precise molecular mechanisms underlying its herbicidal action are not extensively detailed in publicly available literature, the benzofuran chemical class itself is known to encompass compounds with herbicidal properties.[1][2] These compounds can interfere with various physiological processes in plants.[1]
Quantitative Herbicidal Data
| Target Plant Species | Assay Type | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Tanaka et al., 1996 |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and bioassays of this compound are not fully accessible in publicly available literature. However, based on standard methodologies for fungal metabolites and herbicides, the following outlines the probable experimental workflows.
Isolation and Purification of this compound
The isolation of this compound would typically involve the cultivation of the producing fungal strain, followed by extraction and chromatographic purification. The general steps are outlined below.
Logical Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose | Expected Data |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the m/z ratio of the molecular ion and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework. | ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows absorption bands corresponding to specific chemical bonds (e.g., C=O, O-H). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of conjugated systems. | Reveals the wavelengths of maximum absorbance. |
Note: Specific spectroscopic data for this compound is not available in the public domain.
Herbicidal Activity Assay
To evaluate the herbicidal effects of this compound, a standard seed germination and seedling growth inhibition assay would be employed.
Workflow for Herbicidal Activity Assay
Caption: General workflow for assessing the herbicidal activity of a test compound.
Signaling Pathways
The specific signaling pathways in plants that are affected by this compound have not been elucidated in available research. However, some benzofuran derivatives have been shown to impact inflammatory signaling pathways in animal cells, such as the NF-κB and MAPK pathways.[3][4] It is plausible that in plants, this compound could interfere with stress response pathways or hormone signaling cascades that are crucial for growth and development. Further research is required to identify the precise molecular targets and signaling pathways modulated by this compound in plants.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical model of this compound's mechanism of action in plants.
References
- 1. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Benzofuran-2-acetic esters as a new class of natural-like herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Toxicity Assessment of Dihydrobisdechlorogeodin
Disclaimer: Publicly available preliminary toxicity data for Dihydrobisdechlorogeodin is limited. This document serves as a representative technical guide, outlining the expected data, experimental protocols, and analyses for a comprehensive preliminary toxicity assessment of a novel compound, referred to herein as this compound (DHBD). The presented data and pathways are hypothetical and for illustrative purposes.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity evaluation involves assessing the cytotoxic potential of this compound against various cell lines. This provides insights into the compound's general toxicity and helps in determining dose ranges for subsequent in vivo studies.
Experimental Protocol: MTT Assay
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After a 24-hour incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and the formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Hypothetical In Vitro Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of this compound in various human cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 45.8 |
| A549 | Lung | 62.3 |
| HEK293 | Kidney | 88.1 |
| MCF-7 | Breast | 33.5 |
Acute In Vivo Toxicity Assessment
Acute toxicity studies in animal models are crucial for determining the potential for short-term adverse effects and for establishing a safe dose range for further studies.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
This study is designed to determine the oral toxicity of a substance after a single dose.
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of this compound is administered via gavage. The starting dose is typically determined from in vitro data.
-
A stepwise procedure is used where three animals of a single sex are dosed. The outcome (survival or death) determines the next dose level.
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at regular intervals.
-
At the end of the study, all animals are euthanized, and a gross necropsy is performed.
-
-
Data Analysis: The LD50 (lethal dose, 50%) is estimated based on the mortality data.
Hypothetical Acute In Vivo Toxicity Data
The following table presents the hypothetical acute oral toxicity data for this compound in Sprague-Dawley rats.
| Parameter | Value |
| LD50 (Oral, Rat) | > 2000 mg/kg |
| No Observed Adverse Effect Level (NOAEL) | 500 mg/kg |
| Clinical Observations | No significant signs of toxicity observed up to 2000 mg/kg. |
| Gross Necropsy | No treatment-related abnormalities observed. |
Pharmacokinetic Profiling
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] Understanding these processes is vital for interpreting toxicity data and for designing effective dosing regimens.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a specified dose.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Hypothetical Pharmacokinetic Parameters
The table below summarizes the hypothetical pharmacokinetic parameters of this compound in rats following a single dose.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1.5 |
| Cmax (ng/mL) | - | 250 |
| AUC (0-inf) (ng*h/mL) | 850 | 1700 |
| t1/2 (h) | 4.2 | 4.5 |
| Bioavailability (%) | - | 20% |
Visualizations
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be impacted by this compound, leading to cellular stress and apoptosis.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Toxicity Assessment
The diagram below outlines the general workflow for the preliminary toxicity assessment of a novel compound.
Caption: General workflow for preliminary toxicity studies.
References
Dihydrobisdechlorogeodin: A Technical Whitepaper on a Novel Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrobisdechlorogeodin is a fungal metabolite first identified in 1996. Its novelty lies in being a dihydro derivative of the known compound dechlorogeodin, expanding the structural diversity of spiro-benzofuran compounds. Isolated from a strain of Chrysosporium sp., this metabolite has demonstrated noteworthy herbicidal activity. This technical guide provides a comprehensive overview of this compound, summarizing its discovery, chemical classification, and biological potential. Due to the limited public availability of the primary research data, this paper focuses on the conceptual framework of its novelty and the general methodologies relevant to its study, while explicitly noting the absence of detailed quantitative data and specific experimental protocols.
Introduction
The discovery of novel secondary metabolites from microorganisms is a cornerstone of natural product research, providing lead compounds for the development of new pharmaceuticals and agrochemicals. Fungi, in particular, are a rich source of structurally diverse and biologically active molecules. The genus Chrysosporium has been shown to produce a variety of metabolites with interesting biological activities. Among these is this compound, a compound that represents a structural variation within the spiro-benzofuran class of fungal metabolites. This document serves to consolidate the available information on this compound and to highlight its significance as a novel fungal metabolite.
The Novelty of this compound
The novelty of this compound is best understood by examining its relationship to known compounds and its place within the broader context of fungal metabolites.
A Derivative of Dechlorogeodin
This compound was identified as a new dihydro derivative of dechlorogeodin. Dechlorogeodin itself is a known fungal metabolite. The discovery of a naturally produced derivative with a modified saturation level is significant as it suggests the producing organism, Chrysosporium sp., possesses the enzymatic machinery for this specific chemical transformation. This finding opens avenues for exploring the biosynthetic pathways of these compounds.
A Member of the Spiro-Benzofuran Class
From a chemical standpoint, this compound belongs to the spiro-benzofuran class of compounds. Spiro compounds are characterized by a central atom that is part of two rings. This structural feature imparts a three-dimensional complexity that is often associated with specific biological activities. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring, a scaffold present in many biologically active natural products. The combination of these two structural motifs in this compound contributes to its novelty and potential for unique biological interactions.
The logical relationship of this compound's novelty can be visualized as follows:
Figure 1: Logical relationship of this compound's novelty.
Biological Activity: Herbicidal Properties
Data Presentation
A comprehensive summary of quantitative data is a critical component of a technical whitepaper. However, despite extensive literature searches, specific quantitative data for this compound, including spectroscopic data (NMR, MS) and detailed herbicidal activity data (e.g., IC50 values), could not be retrieved from publicly accessible sources. The primary reference from 1996, which would contain this information, is not available in full text through standard academic databases.
For illustrative purposes, the following tables are structured to indicate the type of data that would be essential for a complete understanding of this metabolite.
Table 1: Physicochemical and Spectroscopic Data (Data Not Available)
| Property | Value |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| ¹H NMR (CDCl₃, δ ppm) | Not Available |
| ¹³C NMR (CDCl₃, δ ppm) | Not Available |
| High-Resolution Mass Spectrometry (HRMS) | Not Available |
| Optical Rotation | Not Available |
Table 2: Herbicidal Activity Data (Data Not Available)
| Plant Species | IC50 (µg/mL) |
| Species 1 | Not Available |
| Species 2 | Not Available |
| Species 3 | Not Available |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and advancement of scientific findings. As with the quantitative data, the specific protocols for the fermentation of Chrysosporium sp., the isolation and purification of this compound, its structural elucidation, and the herbicidal assays are contained within the primary research article that is not publicly accessible.
However, a general workflow for the discovery and characterization of a novel fungal metabolite can be outlined. This workflow represents the standard approach in natural product chemistry and would be conceptually similar to the methodology used for this compound.
Figure 2: General workflow for the discovery of a novel fungal metabolite.
Signaling Pathways and Mechanism of Action
There is no available information regarding the specific signaling pathways in plants that are affected by this compound. Research into the mechanism of action of this compound would be a valuable area for future investigation. Such studies would likely involve transcriptomic or proteomic analyses of treated plants to identify molecular targets.
A hypothetical signaling pathway that could be investigated for a herbicidal compound is presented below. This is a generalized representation and is not based on specific data for this compound.
Methodological & Application
Synthesis of Dihydrobisdechlorogeodin and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Dihydrobisdechlorogeodin and its analogs. The synthetic strategy is based on a biomimetic approach, commencing with the construction of a grisadienedione precursor, followed by spirocyclization, dehalogenation, and reduction.
Application Notes
This compound, a derivative of the fungal metabolite geodin, represents a class of compounds with potential biological activity. Access to this compound and its analogs through chemical synthesis is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The synthetic route outlined herein provides a flexible platform for the generation of a library of analogs by modifying the starting materials and reaction conditions.
The key transformations in this synthetic approach are:
-
Grisadienedione Formation: A biomimetic oxidative coupling of a suitably substituted benzophenone is employed to construct the core grisadienedione scaffold. This reaction mimics the proposed biosynthetic pathway of geodin.
-
Spirocyclization: An intramolecular cyclization reaction forms the characteristic spirobenzofuranone core of the geodin family of natural products.
-
Dehalogenation: A palladium-catalyzed hydrodehalogenation is utilized to remove the chlorine atoms from the aromatic ring, yielding the "bisdechloro" analog. This step is critical for accessing analogs with different substitution patterns on the aromatic ring.
-
Selective Reduction: A selective hydrogenation of the dienone moiety is performed to obtain the "dihydro" final product. Careful selection of the catalyst and reaction conditions is necessary to avoid over-reduction of the aromatic rings.
This modular approach allows for the synthesis of a variety of analogs by introducing different substituents on the benzophenone starting material. These analogs can then be screened for their biological activities, providing valuable data for drug discovery programs.
Proposed Synthetic Pathway
The proposed synthetic pathway for this compound is depicted below. The synthesis begins with a substituted benzophenone, which undergoes oxidative coupling to form a grisadienedione. This intermediate is then cyclized to form the geodin core. Subsequent dehalogenation and reduction steps yield the final target molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Grisadienedione Precursor via Oxidative Coupling
This protocol describes the synthesis of the grisadienedione precursor from a substituted benzophenone.
Materials:
-
Substituted Benzophenone (e.g., 2,4-dihydroxy-3,5-dichloro-6-methylbenzoyl)-2',4'-dimethoxy-6'-methylbenzene)
-
Oxidizing agent (e.g., Potassium ferricyanide)
-
Potassium carbonate
-
Water
-
Toluene
-
Dichloromethane
-
Methanol
Procedure:
-
A solution of the substituted benzophenone (1.0 eq) in toluene is prepared.
-
An aqueous solution of potassium carbonate and potassium ferricyanide is added to the toluene solution.
-
The biphasic mixture is stirred vigorously at room temperature for 24 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of dichloromethane and methanol to afford the desired grisadienedione.
Protocol 2: Palladium-Catalyzed Dehalogenation of the Geodin Analog
This protocol outlines the removal of the chlorine atoms from the geodin analog.
Materials:
-
Chlorinated Geodin Analog
-
Palladium on carbon (10 wt%)
-
Sodium acetate
-
Methanol
-
Hydrogen gas
Procedure:
-
The chlorinated geodin analog (1.0 eq) is dissolved in methanol.
-
Sodium acetate (2.0 eq) and palladium on carbon (10 mol%) are added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the bisdechlorogeodin analog.
Protocol 3: Selective Reduction of the Dienone Moiety
This protocol describes the selective reduction of the dienone in the bisdechlorogeodin analog.
Materials:
-
Bisdechlorogeodin Analog
-
Wilkinson's catalyst (Rh(PPh₃)₃Cl)
-
Ethanol/Benzene (1:1)
-
Hydrogen gas
Procedure:
-
The bisdechlorogeodin analog (1.0 eq) is dissolved in a 1:1 mixture of ethanol and benzene.
-
Wilkinson's catalyst (5 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These yields are based on literature values for similar transformations and may vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Oxidative Coupling | Substituted Benzophenone | Grisadienedione | 60-75 |
| 2 | Spirocyclization | Grisadienedione | Geodin Analog | 70-85 |
| 3 | Dehalogenation | Chlorinated Geodin Analog | Bisdechlorogeodin Analog | 85-95 |
| 4 | Selective Reduction | Bisdechlorogeodin Analog | This compound | 75-90 |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow.
Application Notes and Protocols for the Analytical Characterization of Dihydrobisdechlorogeodin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of Dihydrobisdechlorogeodin. The protocols outlined below are based on established methodologies for the analysis of related fungal metabolites and can be adapted for specific research and drug development needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as fungal extracts or reaction mixtures. A reversed-phase HPLC method is typically employed for the analysis of geodin and its derivatives.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general framework for the HPLC analysis of this compound. Optimization of these parameters may be necessary depending on the sample matrix and specific analytical goals.
Sample Preparation:
-
Extraction: For fungal cultures, extract the mycelium or fermentation broth with a suitable organic solvent such as ethyl acetate or methanol.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolution: Re-dissolve the dried extract in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter before injection.
Chromatographic Conditions:
A typical HPLC system would consist of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid) is commonly used. |
| Gradient | Start with a lower concentration of ACN (e.g., 10%) and gradually increase to a higher concentration (e.g., 90-100%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm and 280 nm). A PDA detector allows for the acquisition of the full UV spectrum. |
| Injection Volume | 10-20 µL |
Data Analysis:
-
Identification: The retention time of the peak corresponding to this compound can be compared to that of a purified standard. The UV spectrum obtained from the PDA detector can also be used for identification.
-
Quantification: A calibration curve can be constructed by injecting known concentrations of a purified this compound standard. The peak area of the sample can then be used to determine its concentration.
Quantitative Data Summary
The following table is a template for summarizing quantitative HPLC data for this compound. Actual values will need to be determined experimentally.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (optional) | [To be determined] | [To be determined] | [To be determined] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Purification: this compound should be purified to a high degree (>95%) using techniques such as column chromatography or preparative HPLC.
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Experiments and Parameters:
The following experiments are recommended for the structural elucidation of this compound. The parameters provided are a general guide and may need to be adjusted based on the specific instrument and sample.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Provides information on the number, chemical environment, and coupling of protons. | Spectral width: 12-16 ppm, Number of scans: 16-64 |
| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Spectral width: 200-240 ppm, Number of scans: 1024-4096 |
| COSY | Correlates protons that are coupled to each other, typically through 2-3 bonds. | Both dimensions: 12-16 ppm |
| HSQC | Correlates protons directly attached to carbon atoms. | F2 (¹H): 12-16 ppm, F1 (¹³C): 180-200 ppm |
| HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds). | F2 (¹H): 12-16 ppm, F1 (¹³C): 200-240 ppm |
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the structure of this compound.
Quantitative Data Summary
The following tables are templates for summarizing the NMR spectral data for this compound. The specific chemical shifts and coupling constants need to be determined from the experimental data.
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| [e.g., H-1] | [value] | [e.g., d] | [value] | [e.g., 1H] |
| ... | ... | ... | ... | ... |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| [e.g., C-1] | [value] |
| ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a fungal source.
Caption: Workflow for Isolation and Analysis.
Analytical Logic
This diagram outlines the logical relationship between the analytical techniques and the information obtained for the characterization of this compound.
Caption: Analytical Characterization Logic.
Developing experimental protocols for Dihydrobisdechlorogeodin herbicidal assays.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for evaluating the herbicidal efficacy of Dihydrobisdechlorogeodin, a fungal metabolite.[1] The protocols are designed to be adaptable for various research settings and include methods for pre-emergence and post-emergence assays, as well as dose-response determination.
Data Presentation
Quantitative data from the described assays should be summarized in structured tables for clear comparison and analysis.
Table 1: Pre-Emergence Herbicidal Activity of this compound
| Treatment Group | Concentration (µg/mL) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Biomass (g) | Phytotoxicity Rating (0-5) |
| Negative Control | 0 | |||||
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z | |||||
| Positive Control | C |
Phytotoxicity Rating: 0 = no effect, 1 = slight stunting, 2 = moderate stunting, 3 = severe stunting, 4 = necrosis, 5 = plant death.
Table 2: Post-Emergence Herbicidal Activity of this compound
| Treatment Group | Concentration (µg/mL) | Plant Height (cm) | Chlorophyll Content (SPAD units) | Fresh Weight (g) | Dry Weight (g) | Percent Injury (%) |
| Negative Control | 0 | |||||
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z | |||||
| Positive Control | C |
Table 3: Dose-Response Data for this compound
| Concentration (µg/mL) | Log(Concentration) | Inhibition (%) - Root | Inhibition (%) - Shoot | Probit Value |
| 0 | - | 0 | 0 | - |
| C1 | ||||
| C2 | ||||
| C3 | ||||
| C4 | ||||
| C5 |
This data is used to calculate the GR50 (concentration causing 50% growth reduction) or ED50 (effective dose for 50% of the population).[2]
Experimental Protocols
Protocol 1: Pre-Emergence Herbicidal Assay
This assay evaluates the effect of this compound on seed germination and early seedling growth when applied to the soil before weed emergence.[3][4]
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO or acetone)
-
Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.
-
Sterilized potting mix (soil, sand, and peat moss in a 2:1:1 ratio)
-
Petri dishes (9 cm) or small pots (10 cm)
-
Growth chamber or greenhouse with controlled temperature (25 ± 2°C), humidity (60-70%), and photoperiod (16h light/8h dark).
-
Positive control herbicide (e.g., a commercial pre-emergence herbicide)
-
Negative control (solvent only)
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution. The final concentrations should span a range expected to show herbicidal effects.
-
For Petri dish assays, line each dish with a sterile filter paper.
-
For pot assays, fill each pot with 200g of the sterilized potting mix.
-
Sow a predetermined number of seeds (e.g., 20) evenly on the filter paper or in the soil of each pot.
-
Apply 5 mL of the respective this compound dilution, positive control, or negative control solution evenly to each Petri dish or pot.[5]
-
Place the Petri dishes or pots in the growth chamber.
-
After 7-14 days, record the following data:
-
Germination rate (%)
-
Root and shoot length of the seedlings
-
Fresh and dry biomass
-
Visual phytotoxicity symptoms (e.g., chlorosis, necrosis, malformation) on a rating scale.
-
Protocol 2: Post-Emergence Herbicidal Assay
This assay assesses the herbicidal activity of this compound when applied to established seedlings.[3][4]
Materials:
-
This compound stock solution
-
Healthy, uniform seedlings of model weed species (at the 2-3 leaf stage).[3]
-
Pots (10 cm) with sterilized potting mix
-
Growth chamber or greenhouse
-
Spray bottle or a laboratory sprayer for uniform application
-
Positive control herbicide (e.g., a commercial post-emergence herbicide)
-
Negative control (solvent with surfactant)
-
Surfactant (e.g., Tween 20) to improve leaf surface coverage.
Procedure:
-
Grow the model weed species in pots until they reach the 2-3 leaf stage.
-
Prepare the desired concentrations of this compound in a solution containing a surfactant (e.g., 0.1% Tween 20).
-
Spray the foliage of the seedlings with the treatment solutions until runoff. Ensure even coverage.
-
Return the pots to the growth chamber.
-
Observe the plants daily for the development of herbicidal symptoms.
-
After 14-21 days, collect the following data:
-
Plant height
-
Chlorophyll content (using a SPAD meter)
-
Fresh and dry weight of the aerial parts
-
Percent injury, calculated as a visual estimation of the affected leaf area.
-
Protocol 3: Dose-Response Curve Determination
This protocol is essential for determining the concentration of this compound that causes a 50% reduction in plant growth (GR50 or ED50).[2][6][7]
Materials:
-
All materials listed in Protocol 1 or 2.
-
A wider range of this compound concentrations (typically 6-8 concentrations).
Procedure:
-
Follow the procedure for either the pre-emergence or post-emergence assay.
-
Use a geometric progression of concentrations to cover a broad dose range. A preliminary range-finding experiment may be necessary.
-
Measure a key response variable, such as root length inhibition for pre-emergence or biomass reduction for post-emergence, for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the concentration.
-
Use a suitable statistical software (e.g., R, SAS, or GraphPad Prism) to fit a non-linear regression model (e.g., log-logistic or Gompertz model) to the data to determine the GR50/ED50 value.[8]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the herbicidal assays.
Caption: Workflow for pre-emergence, post-emergence, and dose-response herbicidal assays.
Caption: Generalized signaling cascade initiated by a herbicidal compound in a plant cell.[9][10]
References
- 1. Dechlorogeodin and its new dihydro derivatives, fungal metabolites with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caws.org.nz [caws.org.nz]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzeseeds.com [analyzeseeds.com]
- 5. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. isws.org.in [isws.org.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hh-ra.org [hh-ra.org]
Application of Dihydrobisdechlorogeodin in Weed Management Research: Application Notes and Protocols
Disclaimer: Detailed research on the herbicidal application of Dihydrobisdechlorogeodin, including specific quantitative data and established mechanisms of action, is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for evaluating natural product herbicides and should be adapted and optimized for specific research purposes.
Introduction to this compound
This compound is a fungal metabolite derived from Dechlorogeodin, belonging to the class of spirobenzofurans.[1] Preliminary studies have indicated its potential as a natural herbicide, presenting an interesting avenue for the development of new weed management strategies.[1] The increasing prevalence of herbicide-resistant weeds necessitates the exploration of novel compounds with unique modes of action, and natural products like this compound are promising candidates.
Quantitative Data Summary
Specific quantitative data on the herbicidal efficacy of this compound is not currently available. Researchers are encouraged to use the following table template to record and summarize their experimental findings for clear comparison.
Table 1: Herbicidal Efficacy of this compound Against Various Weed Species
| Target Weed Species | Common Name | Growth Stage | Application Rate (µg/mL or kg/ha ) | Inhibition of Germination (%) | Reduction in Shoot Length (%) | Reduction in Root Length (%) | IC50 Value (µM) |
| Example: Amaranthus retroflexus | Redroot Pigweed | Pre-emergence | |||||
| Example: Echinochloa crus-galli | Barnyardgrass | Post-emergence | |||||
| Enter Weed Species 1 | |||||||
| Enter Weed Species 2 | |||||||
| Enter Weed Species 3 |
Experimental Protocols
The following are generalized protocols for assessing the herbicidal potential of this compound.
Protocol for In Vitro Herbicidal Activity Assay
This protocol outlines the steps to assess the effect of this compound on seed germination and seedling growth in a controlled laboratory setting.
Materials:
-
This compound
-
Solvent (e.g., DMSO, acetone)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium rigidum)
-
Distilled water
-
Growth chamber or incubator
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Test Solution Preparation: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing (e.g., 1, 10, 100, 1000 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.5%).
-
Petri Dish Preparation: Place two layers of filter paper in each petri dish.
-
Treatment Application: Add 5 mL of each test solution to the respective petri dishes. Use a solvent-only solution as the negative control.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:
-
Germination percentage.
-
Shoot length of each seedling.
-
Root length of each seedling.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the IC50 value (the concentration required to inhibit growth by 50%) using statistical software.
Protocol for Whole-Plant Pot Assay (Pre- and Post-emergence)
This protocol assesses the herbicidal effect of this compound on whole plants grown in soil.
Materials:
-
This compound
-
Formulation agents (e.g., surfactants, emulsifiers) if required
-
Pots (e.g., 10 cm diameter) filled with potting mix
-
Seeds or seedlings of target weed species
-
Greenhouse or controlled environment chamber
-
Sprayer for foliar application
Procedure for Pre-emergence Application:
-
Sow seeds of the target weed species at a uniform depth in the pots.
-
Prepare a spray solution of this compound at various concentrations.
-
Apply the solution evenly to the soil surface of the pots.
-
Water the pots and place them in a greenhouse.
-
Observe and record the emergence and growth of seedlings over a period of 2-4 weeks.
-
Assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete death) and measure plant height and biomass.
Procedure for Post-emergence Application:
-
Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the this compound spray solution to the foliage of the plants until runoff.
-
Place the treated plants in a greenhouse.
-
Observe and record injury symptoms (e.g., chlorosis, necrosis, growth inhibition) over 1-3 weeks.
-
Assess phytotoxicity and measure plant height and biomass.
Protocol for Preliminary Mode of Action Investigation
This protocol provides a starting point for identifying the potential physiological target of this compound.
Materials:
-
Plant tissue from treated and untreated plants
-
Reagents for physiological assays (e.g., chlorophyll extraction, reactive oxygen species detection)
-
Spectrophotometer
-
Microscope
Procedure:
-
Chlorophyll Content: Extract chlorophyll from the leaves of treated and control plants using a solvent like acetone or ethanol. Measure the absorbance at 645 and 663 nm to determine the chlorophyll a and b content. A reduction in chlorophyll may suggest an impact on photosynthesis.
-
Reactive Oxygen Species (ROS) Accumulation: Use specific stains (e.g., Nitroblue Tetrazolium for superoxide radicals, 3,3'-Diaminobenzidine for hydrogen peroxide) to visualize ROS accumulation in treated plant tissues under a microscope. Increased ROS can indicate oxidative stress.
-
Enzyme Inhibition Assays: Based on the chemical structure of this compound (a spirobenzofuran), researchers could investigate its effect on enzymes known to be inhibited by other natural products. This would involve isolating the target enzyme and performing in vitro activity assays in the presence and absence of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of a natural product herbicide like this compound.
Caption: Generalized workflow for herbicidal evaluation.
Hypothetical Signaling Pathway
The following diagram represents a hypothetical plant signaling pathway that could be disrupted by a herbicide. The specific pathway for this compound is unknown and requires experimental validation. This diagram serves as an illustrative example for researchers.
Caption: Hypothetical herbicide-induced signaling cascade.
References
Investigating the Mechanism of Action of Dihydrogeodin: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
Note: Initial searches for "Dihydrobisdechlorogeodin" did not yield specific results. This document focuses on "Dihydrogeodin" (DHG), a compound with a documented mechanism of action in platelet aggregation, which is presumed to be the compound of interest.
Introduction
Dihydrogeodin (DHG) is a natural product that has demonstrated significant antiplatelet activity. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. These application notes provide a detailed overview of the experimental protocols to investigate the cellular and molecular mechanisms by which DHG inhibits platelet function. The primary focus is on its effects on key signaling pathways, including the MAPK and PI3K/Akt cascades, as well as its impact on intracellular calcium mobilization and ATP secretion.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the inhibitory effects of Dihydrogeodin on platelet function.
Table 1: Inhibitory Concentration (IC50) of Dihydrogeodin
| Agonist | Assay | IC50 Value |
| Collagen | Platelet Aggregation | Not explicitly stated, but significant inhibition observed at 10 µM and complete inhibition at 40 µM[1] |
Table 2: Dose-Dependent Inhibition of Platelet Function by Dihydrogeodin
| Assay | Agonist | DHG Concentration | Observed Effect |
| Platelet Aggregation | Collagen (2.5 µg/mL) | 10 µM | Significantly reduced aggregation[1] |
| 40 µM | Completely inhibited aggregation[1] | ||
| Platelet Aggregation | ADP (10 µM) | Dose-dependent inhibition[1] | |
| Platelet Aggregation | Thrombin (0.1 U/mL) | Dose-dependent inhibition[1] | |
| ATP Release | Collagen (2.5 µg/mL) | 10, 20, 40 µM | Significantly reduced ATP secretion in a dose-dependent manner[2] |
| Fibrinogen Binding | Collagen (2.5 µg/mL) | 10, 20, 40 µM | Significantly reduced fibrinogen binding in a dose-dependent manner[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Platelet Preparation
Objective: To isolate washed platelets from whole blood for subsequent assays.
Materials:
-
Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD)
-
Platelet buffer (e.g., Tyrode's buffer)
-
Centrifuge
Protocol:
-
Centrifuge whole blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Collect the PRP and add ACD.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer.
-
Count the platelets and adjust the concentration to 3 x 10⁸ cells/mL for most assays[2].
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to various agonists in the presence or absence of Dihydrogeodin.
Materials:
-
Washed platelet suspension (3 x 10⁸ cells/mL)[2]
-
Platelet aggregometer
-
Agonists: Collagen (2.5 µg/mL), ADP (10 µM), Thrombin (0.1 U/mL)[2]
-
Dihydrogeodin (DHG) at various concentrations (e.g., 10, 20, 40 µM)[1]
-
Vehicle control (e.g., DMSO)
-
1 M CaCl₂
Protocol:
-
Pre-warm the platelet suspension to 37°C.
-
Place 0.5 mL of the platelet suspension into a cuvette with a stir bar.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Pre-incubate the platelets with either DHG or vehicle for 1 minute at 37°C[2].
-
Add the agonist to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes. The platelet-poor plasma (PPP) is used as a reference for 100% aggregation.
Intracellular Calcium ([Ca²⁺]i) Measurement
Objective: To determine the effect of Dihydrogeodin on intracellular calcium mobilization in platelets.
Materials:
-
Washed platelet suspension
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Incubate washed platelets with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 60 minutes at 30°C in the dark[3].
-
Wash the platelets to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in HBS.
-
Pre-incubate the platelets with DHG or vehicle at 37°C.
-
Stimulate the platelets with an agonist (e.g., collagen).
-
Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm[4].
-
The ratio of fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration.
ATP Release Assay
Objective: To quantify the release of ATP from platelet dense granules.
Materials:
-
Washed platelet suspension
-
Luciferin-luciferase reagent
-
Luminometer
-
Agonist (e.g., collagen)
-
Dihydrogeodin (DHG)
Protocol:
-
Prepare a reaction mixture containing the washed platelet suspension, DHG or vehicle, and the luciferin-luciferase reagent.
-
Pre-incubate the mixture at 37°C.
-
Add the agonist to trigger platelet activation and ATP release.
-
Measure the luminescence generated by the reaction of ATP with the luciferin-luciferase reagent using a luminometer. The light output is directly proportional to the amount of ATP released.
Western Blot Analysis of MAPK and PI3K/Akt Pathways
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
Materials:
-
Washed platelet suspension
-
Agonist (e.g., collagen)
-
Dihydrogeodin (DHG)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Pre-incubate washed platelets with DHG or vehicle, then stimulate with an agonist.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for Dihydrogeodin's antiplatelet activity.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating Dihydrogeodin's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrogeodin from Fennellia flavipes Modulates Platelet Aggregation via Downregulation of Calcium Signaling, αIIbβ3 Integrins, MAPK, and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Dihydrobisdechlorogeodin Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the absorption, distribution, and metabolism of Dihydrobisdechlorogeodin in various plant species. The methodologies described herein are essential for researchers in agrochemical development, plant physiology, and environmental science to understand the pharmacokinetics and potential bioaccumulation of this compound.
This compound is a fungal secondary metabolite, and understanding its interaction with plants is crucial for assessing its potential as a fungicide, its environmental fate, and its impact on non-target organisms. The following protocols are designed to provide a robust framework for such investigations.
Overview of Analytical Techniques
The primary methods for quantifying this compound in plant tissues involve chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. Radiolabeling studies provide a powerful complementary approach for tracing the movement of the compound within the plant.
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of this compound from other plant metabolites.[1][2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides sensitive and specific detection and quantification of the target analyte.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for volatile derivatives of the analyte.[8]
-
Radiolabeling Studies: Involve synthesizing a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) to trace its movement and distribution within the plant.[][10][11][12][13]
Experimental Workflow
The overall process for measuring this compound uptake and translocation can be broken down into several key stages, from sample collection to data analysis.
Caption: Experimental workflow for measuring this compound in plants.
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
This protocol details the steps for preparing plant tissue samples for analysis by LC-MS/MS.
Materials:
-
Harvested plant tissues (roots, stems, leaves)
-
Deionized water
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., ethyl acetate, acetonitrile, or a mixture depending on polarity)[14]
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
Vials for LC-MS/MS analysis
Procedure:
-
Harvesting and Washing: Carefully harvest plant tissues at predetermined time points after application of this compound. Gently wash the tissues with deionized water to remove any surface residue. For root uptake studies, ensure thorough washing to remove soil or growth media particles.
-
Homogenization: Immediately freeze the washed plant tissues in liquid nitrogen to quench metabolic activity.[15] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Extraction:
-
Weigh a precise amount of the powdered plant tissue (e.g., 100 mg) into a centrifuge tube.
-
Add a specific volume of the chosen extraction solvent (e.g., 1 mL of ethyl acetate). The solvent choice should be optimized based on the polarity of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonication in an ultrasonic bath for 10-15 minutes can improve extraction efficiency.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid plant debris.[15]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Sample Dilution and Analysis: The filtered extract can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines the analytical method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice for separating secondary metabolites.[16]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of mobile phase B and increasing over time will likely be necessary to separate the analyte from the complex plant matrix.[16]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be tested to determine which provides better sensitivity for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer. This provides high selectivity for quantification.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal for the specific MRM transitions.
Data Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the final sample extracts.
-
Quantification: Analyze the standards and samples by LC-MS/MS. A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of this compound in the plant extracts is then determined from this curve.
Protocol 3: Radiolabeling Study for Translocation Analysis
This protocol describes the use of radiolabeled this compound to visualize and quantify its movement within the plant.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-labeled)
-
Plants grown in a controlled environment
-
Phosphor imager or liquid scintillation counter
-
Plant press and herbarium paper (for autoradiography)
-
Oxidizer (for quantitative analysis)
Procedure:
-
Application: Apply a known amount of radiolabeled this compound to a specific part of the plant (e.g., a single leaf or the root system).
-
Incubation: Allow the plant to grow for a defined period (e.g., 24, 48, 72 hours) under controlled conditions.
-
Harvesting and Imaging (Autoradiography):
-
Harvest the entire plant.
-
Carefully press the plant flat on herbarium paper and dry it.
-
Expose the dried plant to a phosphor imaging screen for a period of time (hours to days, depending on the level of radioactivity).
-
Scan the screen with a phosphor imager to visualize the distribution of the radiolabel throughout the plant.
-
-
Quantitative Analysis (Liquid Scintillation Counting):
-
Harvest the plant and dissect it into different parts (roots, stem, treated leaf, other leaves, etc.).
-
Combust each plant part in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter.[11]
-
-
Data Interpretation: The amount of radioactivity in each plant part is proportional to the concentration of this compound and its metabolites. This allows for the quantification of translocation from the application site to other parts of the plant.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Quantification of this compound in Plant Tissues by LC-MS/MS
| Plant Tissue | Time After Application (hours) | This compound Concentration (ng/g fresh weight) | Standard Deviation |
| Roots | 24 | ||
| 48 | |||
| 72 | |||
| Stems | 24 | ||
| 48 | |||
| 72 | |||
| Leaves | 24 | ||
| 48 | |||
| 72 |
Table 2: Translocation of ¹⁴C-Dihydrobisdechlorogeodin in Plants
| Plant Part | % of Applied Radioactivity |
| Treated Leaf | |
| Other Leaves | |
| Stem | |
| Roots | |
| Total Recovery |
Signaling Pathway and Logic Diagrams
The following diagram illustrates the logical flow for choosing the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
References
- 1. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for fungal metabolites | PPTX [slideshare.net]
- 6. Using Mass Spectrometry to Identify and Quantify Unknown Small Molecules in Plant Tissue [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. Radiolabeling technique | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. scielo.br [scielo.br]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Determining the Target Site of Dihydrobisdechlorogeodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobisdechlorogeodin is a fungal secondary metabolite known for its herbicidal properties. Identifying its specific molecular target is a critical step in understanding its mechanism of action and for the development of novel herbicides or other therapeutic agents. These application notes provide a comprehensive suite of in vitro assays and protocols designed to elucidate the target site of this compound. The proposed workflow follows a logical progression from broad, phenotypic assessments to specific, target-based validation.
Logical Workflow for Target Identification
The journey to identify the molecular target of this compound can be visualized as a multi-step process. It begins with initial phenotypic screening to confirm its biological activity in a cellular context. This is followed by broad, unbiased target identification approaches to generate a list of potential protein targets. Finally, specific biochemical and biophysical assays are employed to validate these candidate targets and confirm direct interaction.
Caption: A logical workflow for the identification and validation of this compound's molecular target.
Phase 1: Initial Phenotypic Screening
Before embarking on extensive target identification studies, it is crucial to quantify the biological activity of this compound in a relevant cellular system. Given its known herbicidal activity, a plant-based cell viability assay is a suitable starting point.
Protocol 1: Plant Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration-dependent effect of this compound on the viability of a plant cell suspension culture (e.g., from Arabidopsis thaliana).
Materials:
-
This compound
-
Arabidopsis thaliana cell suspension culture
-
Murashige and Skoog (MS) medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (570 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed the plant cells in a 96-well plate at a density of 1 x 10^5 cells/mL in MS medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours under appropriate light and temperature conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) on A. thaliana cells |
| This compound | [Insert experimentally determined value] |
| Positive Control (e.g., Glyphosate) | [Insert experimentally determined value] |
Phase 2: Unbiased Target Identification
The following protocols describe advanced and unbiased methods to identify potential protein targets of this compound from a complex biological sample.
Protocol 2: Affinity Chromatography-Mass Spectrometry
This chemical proteomics approach involves immobilizing this compound on a solid support to "fish" for its binding partners from a plant cell lysate.
Experimental Workflow:
Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control bead preparation without the compound should also be prepared.
-
Lysate Preparation: Prepare a total protein lysate from a large culture of plant cells.
-
Affinity Pulldown: Incubate the lysate with the this compound-conjugated beads and the control beads.
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).
Protocol 3: Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)
This method is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.
Methodology:
-
Treatment: Treat intact plant cells or cell lysate with this compound or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantification:
-
CETSA (Western Blot): Analyze the amount of a specific protein remaining in the soluble fraction at different temperatures by Western blotting.
-
TPP (Mass Spectrometry): Analyze the entire soluble proteome at each temperature point using quantitative mass spectrometry to identify proteins with altered thermal stability upon compound treatment.
-
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of this compound.
Phase 3: Target Validation and Characterization
Once a list of candidate targets is generated, the next step is to validate the interaction and its functional consequences using more direct assays.
Protocol 4: In Vitro Enzymatic Assays for Common Herbicide Targets
Given the herbicidal activity of this compound, a panel of enzymatic assays targeting known herbicide modes of action can be a prioritized approach for validation.
Experimental Design:
-
Express and purify the candidate enzyme(s) identified in Phase 2, or commercially source them if available.
-
Perform enzyme activity assays in the presence of varying concentrations of this compound to determine if it has an inhibitory effect.
Example Assays:
-
Acetolactate Synthase (ALS) Assay:
-
Principle: ALS catalyzes the first step in the biosynthesis of branched-chain amino acids. Its activity can be measured by the colorimetric detection of its product, acetolactate (after conversion to acetoin).
-
Procedure:
-
Incubate the purified ALS enzyme with its substrates (pyruvate) and cofactors in the presence of this compound.
-
Stop the reaction and convert acetolactate to acetoin.
-
Add creatine and α-naphthol to form a colored complex.
-
Measure the absorbance at 530 nm.
-
-
-
Protoporphyrinogen Oxidase (PPO) Assay:
-
Principle: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The activity can be monitored by the fluorescence of the product.
-
Procedure:
-
Incubate the purified PPO enzyme with protoporphyrinogen IX in the presence of this compound.
-
Measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time.
-
-
-
Acetyl-CoA Carboxylase (ACCase) Assay:
-
Principle: ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The activity can be measured by the incorporation of radiolabeled bicarbonate into an acid-stable product.
-
Procedure:
-
Incubate the purified ACCase enzyme with acetyl-CoA, ATP, and radiolabeled bicarbonate in the presence of this compound.
-
Stop the reaction and precipitate the product.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Presentation for Enzymatic Assays:
| Enzyme Target | Assay Principle | This compound IC50 (µM) |
| Acetolactate Synthase | Colorimetric | [Insert value] |
| Protoporphyrinogen Oxidase | Fluorometric | [Insert value] |
| Acetyl-CoA Carboxylase | Radiometric | [Insert value] |
| Other candidate enzymes | [Specify] | [Insert value] |
Protocol 5: Biophysical Binding Assays
These assays directly measure the binding affinity and kinetics of the interaction between this compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR):
-
Principle: Immobilize the target protein on a sensor chip and flow a solution of this compound over the surface. The binding event is detected as a change in the refractive index.
-
Output: Provides real-time kinetics of association (ka) and dissociation (kd), and the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change that occurs upon the binding of this compound to the target protein in solution.
-
Output: Provides the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Data Presentation for Biophysical Assays:
| Candidate Target Protein | Biophysical Method | Binding Affinity (KD) (µM) |
| [Protein Name] | Surface Plasmon Resonance | [Insert value] |
| [Protein Name] | Isothermal Titration Calorimetry | [Insert value] |
Signaling Pathway Visualization
Should the target of this compound be identified as an enzyme in a known metabolic pathway, visualizing this can provide important context. The following is a generic example of how a signaling pathway can be represented.
Example: Inhibition of a Hypothetical Kinase Cascade
Caption: A hypothetical signaling pathway illustrating the inhibition of a target kinase by this compound.
Conclusion
The systematic application of the in vitro assays detailed in these notes will facilitate the identification and validation of the molecular target of this compound. This multi-pronged approach, combining phenotypic screening, unbiased target discovery, and specific validation assays, provides a robust framework for elucidating the mechanism of action of this and other bioactive natural products. The resulting data will be invaluable for guiding future research and development efforts.
Application Notes and Protocols for Dihydrobisdechlorogeodin as a Potential Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydrobisdechlorogeodin
This compound is a fungal metabolite that has been identified as possessing herbicidal activity.[1] It is a derivative of dechlorogeodin and is classified as a spiro-benzofuran compound. Such compounds are produced by various fungi, including those from the genera Chaetomium and Chrysosporium, which are known for their prolific production of a diverse array of bioactive secondary metabolites.[2][3][4][5][6] The exploration of such natural compounds as bioherbicides presents a promising avenue for the development of more sustainable and environmentally benign weed management strategies.
Potential Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound has not been elucidated in publicly available research. However, based on the activity of other herbicidal natural products, potential mechanisms could involve the inhibition of key plant enzymes, disruption of photosynthetic or respiratory processes, or interference with plant growth hormone regulation. Further research is required to determine the specific molecular target(s) of this compound.
Data Presentation: Illustrative Templates
As specific quantitative data for this compound is not available, the following tables are presented as templates for researchers to populate with their experimental data.
Table 1: Herbicidal Efficacy of this compound Against Various Weed Species
| Target Weed Species | Common Name | Monocot/Dicot | Concentration (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Echinochloa crus-galli | Barnyard grass | Monocot | ||||
| Amaranthus retroflexus | Redroot pigweed | Dicot | ||||
| Setaria faberi | Giant foxtail | Monocot | ||||
| Abutilon theophrasti | Velvetleaf | Dicot |
Table 2: Dose-Response Data for this compound on Echinochloa crus-galli
| Concentration (µg/mL) | Germination Rate (%) | Average Root Length (mm) | Average Shoot Length (mm) | Phytotoxicity Score (1-5) |
| Control (0) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 |
Experimental Protocols
The following are detailed, generalized protocols for the investigation of fungal metabolites like this compound for bioherbicidal activity.
Protocol 4.1: Fungal Culture and Metabolite Extraction
This protocol describes the cultivation of the producing fungus and the extraction of its secondary metabolites.
-
Fungal Strain and Culture Conditions:
-
Obtain a pure culture of the this compound-producing fungus (e.g., a strain of Chaetomium globosum or Chrysosporium sp.).
-
Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Inoculate the sterile medium with the fungal culture.
-
Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking (e.g., 150 rpm) for a period known to be optimal for secondary metabolite production (typically 7-21 days).
-
-
Extraction of Secondary Metabolites:
-
After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane, three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 4.2: Bioassay for Herbicidal Activity
This protocol outlines a common method for assessing the herbicidal effects of the extracted fungal metabolites.
-
Preparation of Test Solutions:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetone or methanol) and then dilute with distilled water containing a surfactant (e.g., Tween 80) to achieve a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Seed Germination and Growth Assay (Petri Dish Assay):
-
Sterilize seeds of target weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus).
-
Place a sterile filter paper in each sterile Petri dish.
-
Add a specific volume (e.g., 5 mL) of the test solution to each Petri dish. A control group should receive the solvent and surfactant solution without the extract.
-
Place a set number of seeds (e.g., 20) on the filter paper in each dish.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Protocol 4.3: Isolation and Purification of this compound (General Approach)
This protocol provides a general workflow for the purification of a target compound from a crude extract.
-
Chromatographic Fractionation:
-
Subject the crude extract to column chromatography using a stationary phase like silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Combine fractions that show similar TLC profiles and contain the compound of interest.
-
Subject these combined fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.
-
-
Structural Elucidation:
-
Confirm the identity and structure of the purified compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Experimental workflow for bioherbicide discovery.
Caption: Hypothetical mechanism of action pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structures of Osoic Acids and Related Compounds, Metabolites of Oospora sulphurea-ochracea v. BEYMA. [jstage.jst.go.jp]
- 4. Secondary Metabolites from Aspergillus sparsus NBERC_28952 and Their Herbicidal Activities [mdpi.com]
- 5. EP0770616A1 - Papyracillic acid, method for preparation and its use as a bioactive substance - Google Patents [patents.google.com]
- 6. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
Troubleshooting & Optimization
Technical Support Center: Dihydrobisdechlorogeodin Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of the complex heterocyclic molecule, Dihydrobisdechlorogeodin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound is a multi-step process that involves the construction of a complex heterocyclic core followed by several functional group interconversions. A generalized workflow is outlined below. The key stages include the formation of the core heterocyclic structure via a multi-component reaction, followed by a critical cyclization step and final modifications to install the desired stereochemistry and functional groups.
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature control during the cyclization step and the purity of starting materials are critical for maximizing yield and minimizing byproduct formation. Additionally, maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial in steps involving organometallic reagents to prevent degradation.
Q3: What are the expected yields and purity at each stage?
A3: Expected yields and purity can vary based on the scale of the reaction and the purity of the reagents. The following table provides a general overview of anticipated outcomes under optimized conditions.
| Step | Reaction | Expected Yield (%) | Expected Purity (%) |
| 1 | Heterocycle Formation | 75-85 | >90 |
| 2 | Cyclization | 60-70 | >85 |
| 3 | Final Modification | 80-90 | >95 |
| 4 | Purification | 70-80 (recovery) | >99 |
Q4: What are the recommended purification methods for this compound?
A4: A two-step purification process is recommended for obtaining high-purity this compound. Initial purification is achieved through flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system to remove any remaining impurities.
Troubleshooting Guides
Synthesis Troubleshooting
Problem: Low yield in the initial heterocycle formation (Step 1).
-
Possible Cause 1: Impure Starting Materials. The presence of impurities in the starting materials can lead to the formation of unwanted byproducts and a lower yield of the desired product.
-
Solution 1: Ensure all starting materials are of high purity (>98%). If necessary, purify the starting materials by distillation, recrystallization, or column chromatography before use.
-
Possible Cause 2: Incorrect Reaction Temperature. The reaction may be sensitive to temperature fluctuations, leading to decomposition or the formation of side products.
-
Solution 2: Maintain a stable reaction temperature as specified in the protocol using a controlled temperature bath. Monitor the internal reaction temperature throughout the process.
-
Possible Cause 3: Inefficient Stirring. In a heterogeneous reaction mixture, inefficient stirring can lead to poor mixing of reagents and incomplete reaction.
-
Solution 3: Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogenous.
Problem: A significant amount of an unexpected byproduct is observed after the cyclization step (Step 2).
-
Possible Cause 1: Presence of Oxygen or Moisture. The reagents used in the cyclization step may be sensitive to air and moisture, leading to decomposition and the formation of byproducts.
-
Solution 1: Ensure all glassware is oven-dried before use and the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Possible Cause 2: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to the formation of undesired products.
-
Solution 2: Carefully measure and add all reagents in the correct stoichiometric ratios as outlined in the protocol.
Purification Troubleshooting
Problem: The compound appears to be degrading on the silica gel column.
-
Possible Cause 1: Acidity of Silica Gel. this compound may be sensitive to the acidic nature of standard silica gel, causing it to decompose during chromatography.[1]
-
Solution 1: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase such as neutral alumina.[1]
-
Possible Cause 2: Prolonged Exposure to Silica. The longer the compound remains on the column, the greater the chance of degradation.
-
Solution 2: Use flash column chromatography with applied pressure to minimize the elution time. Optimize the solvent system to ensure the compound elutes with a reasonable retention factor (Rf) of 0.2-0.4.
Problem: Poor separation of the desired product from a closely related impurity during column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The chosen eluent may not have the optimal polarity to effectively separate the product from the impurity.
-
Solution 1: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation between the product and the impurity. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may also be effective.[2]
Problem: The compound "oils out" during crystallization instead of forming crystals.
-
Possible Cause 1: Solution is Too Concentrated or Cooled Too Quickly. Rapid cooling or a supersaturated solution can cause the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice.[3]
-
Solution 1: Add a small amount of additional solvent to the oiled-out mixture and gently heat until the oil dissolves. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.[3]
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal formation and promote oiling out.
-
Solution 2: If the initial purification by column chromatography was not sufficient, it may be necessary to repeat the chromatography to achieve higher purity before attempting crystallization.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the chosen eluent. The column should be packed carefully to avoid air bubbles and cracks.[4]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the column.
-
Elution: The eluent is passed through the column using positive pressure (e.g., from a nitrogen or argon line). The flow rate should be controlled to allow for proper separation.[5]
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Multi Synthesis Problems Organic Chemistry [unidesktesting.motion.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Improving the yield of Dihydrobisdechlorogeodin from fungal cultures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Dihydrobisdechlorogeodin from fungal cultures, primarily Aspergillus terreus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or No Yield of this compound
Potential Causes:
-
Incorrect Fungal Strain: The Aspergillus terreus strain used may not be a high producer of geodin-family compounds.
-
Suboptimal Culture Conditions: The growth medium, pH, temperature, or aeration may not be conducive to secondary metabolite production.
-
Competition with Other Secondary Metabolites: The fungus may be prioritizing the production of other compounds, such as lovastatin, which competes for the same precursors (acetyl-CoA and malonyl-CoA).[1]
-
Insufficient Incubation Time: The fermentation may not have been carried out for a sufficient duration for the accumulation of the desired metabolite.
-
Extraction Inefficiency: The protocol used for extracting the compound from the culture broth and mycelium may be inefficient.
Recommended Solutions:
-
Strain Selection: If possible, screen different isolates of Aspergillus terreus to identify a high-yielding strain for geodin-related compounds.
-
Media Optimization: Experiment with different media compositions. A minimal salt medium with a suitable carbon source (e.g., lactose, glycerol) and nitrogen source (e.g., yeast extract) is a good starting point.[1] The addition of rapeseed oil to a chlorine-deficient medium has been shown to enhance the production of some secondary metabolites in A. terreus.[2][3]
-
Parameter Control: Systematically optimize culture parameters such as pH, temperature, and aeration. A constant and relatively high aeration rate during the idiophase can be beneficial for geodin biosynthesis.[2][3]
-
Genetic Engineering: For advanced users, consider metabolic engineering approaches. For instance, disrupting the biosynthesis of competing secondary metabolites, like lovastatin, could redirect the metabolic flux towards geodin production.
-
Time Course Study: Perform a time-course experiment to determine the optimal harvest time for maximum this compound yield.
-
Extraction Protocol Review: Ensure the chosen extraction solvent (e.g., ethyl acetate) and method are appropriate for this compound.[4][5][6]
Question 2: Inconsistent Yields Between Batches
Potential Causes:
-
Variability in Inoculum: Inconsistent spore concentration or age of the pre-culture can lead to variations in fermentation performance.
-
Fluctuations in Culture Conditions: Minor, unmonitored variations in temperature, pH, or aeration can significantly impact secondary metabolite production.
-
Media Component Variability: Batch-to-batch differences in complex media components like yeast extract or peptone can affect yields.
-
Contamination: Low-level microbial contamination can compete for nutrients and inhibit the growth of the producing fungus.
Recommended Solutions:
-
Standardize Inoculum: Implement a standardized protocol for inoculum preparation, ensuring a consistent spore count and pre-culture age.
-
Tighten Environmental Control: Use a well-calibrated bioreactor to maintain precise control over temperature, pH, and dissolved oxygen levels.
-
Use Defined Media: Whenever possible, use a chemically defined medium to reduce variability from complex components.
-
Aseptic Technique: Reinforce strict aseptic techniques throughout the entire process to prevent contamination.
Question 3: Difficulty in Extracting and Purifying this compound
Potential Causes:
-
Incorrect Solvent Polarity: The solvent used for extraction may not be optimal for solubilizing this compound.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, making phase separation difficult.
-
Co-extraction of Impurities: Other secondary metabolites and cellular components with similar chemical properties may be co-extracted, complicating purification.
-
Compound Degradation: The compound may be unstable under the extraction or purification conditions (e.g., exposure to harsh pH, high temperatures, or light).
Recommended Solutions:
-
Solvent System Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol) to find the most effective one for extraction.[4][5]
-
Breaking Emulsions: To break emulsions, try adding brine, centrifuging the mixture, or passing it through a bed of celite.
-
Chromatographic Purification: Employ chromatographic techniques such as column chromatography (e.g., silica gel) followed by High-Performance Liquid Chromatography (HPLC) for purification.
-
Stability Assessment: Conduct preliminary stability tests on the crude extract to determine the optimal conditions for handling and storage, avoiding extreme pH, high temperatures, and prolonged exposure to light.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a fungal secondary metabolite. It is a derivative of the more well-known compound, geodin, which is produced by various fungi, including Aspergillus terreus.
Q2: Which fungal species are known to produce this compound? A2: Aspergillus terreus is a known producer of geodin and its derivatives, including (+)-bisdechlorogeodin.[2][3] It is plausible that strains producing bisdechlorogeodin also produce its dihydro derivative under certain conditions.
Q3: What are the key factors influencing the yield of this compound? A3: Key factors include the specific fungal strain, culture medium composition (carbon and nitrogen sources, mineral salts), pH, temperature, aeration, and incubation time.[1][2][7][8] The presence of other microorganisms in a co-culture can also influence secondary metabolite production.[9][10]
Q4: How can I quantify the amount of this compound in my cultures? A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common method for quantifying secondary metabolites like this compound. A standard curve with a purified sample of the compound is necessary for accurate quantification.
Q5: Is this compound stable? A5: The stability of this compound has not been extensively reported. However, like many complex organic molecules, it may be susceptible to degradation by heat, extreme pH, and light. It is advisable to store purified samples at low temperatures in the dark and to handle extracts under mild conditions.
Data Presentation
Table 1: Effect of NaCl Concentration on Geodin Yield from Aspergillus sp.
| NaCl Concentration (%) | Geodin Yield (mg/L) |
| 0 | 10.2 |
| 1.0 | 15.3 |
| 2.0 | 137.2 |
| 3.0 | 75.4 |
| 4.0 | 23.8 |
| 5.0 | 11.2 |
Data adapted from a study on geodin production by a marine-derived Aspergillus sp., demonstrating that optimizing salt concentration can significantly impact yield.[11][12]
Experimental Protocols
Protocol 1: Cultivation of Aspergillus terreus for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus terreus on a solid agar medium (e.g., Potato Dextrose Agar) at 30°C for 7 days to obtain a well-sporulated culture.
-
Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium. A suitable medium could consist of (per liter): 20 g lactose, 2 g yeast extract, 1.51 g KH2PO4, 0.52 g MgSO4·7H2O, and trace elements.[2]
-
Autoclave the medium at 121°C for 20 minutes.
-
Inoculate the sterile medium with the spore suspension to a final concentration of 10^5 spores/mL.
-
Incubate the culture in a shake flask or a bioreactor at 30°C with agitation (e.g., 150 rpm) for 14-21 days.[1] For bioreactor cultivation, maintain a controlled pH (e.g., 6.5) and aeration.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting:
-
After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Dry the mycelium and grind it to a fine powder. Extract the powdered mycelium with ethyl acetate or methanol.
-
-
Concentration:
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Partial Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve a known amount of the partially purified extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the purified compound, or a mass spectrometer for more specific detection.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Biosynthetic pathway of Geodin and putative conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscholar.org]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inducing secondary metabolite production by the soil-dwelling fungus Aspergillus terreus through bacterial co-culture [tobias-lib.uni-tuebingen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing stability and degradation issues of Dihydrobisdechlorogeodin in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of Dihydrobisdechlorogeodin in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency is a common indicator of chemical degradation. The stability of this compound in solution can be influenced by several factors, including:
-
pH: Many pharmaceutical compounds are stable only within a specific pH range, typically between pH 4 and 8.[1] Extreme pH values can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[1][2]
-
Light: Exposure to UV or ambient light can induce photolytic degradation, leading to the formation of breakdown products.[3][4]
-
Oxidation: The presence of oxygen or oxidizing agents in the solution can lead to oxidative degradation.[2][4] This is a common degradation pathway for many organic molecules.[5]
-
Solvent: The choice of solvent can significantly impact stability. Some solvents may react with the compound or contain impurities that catalyze degradation.
Troubleshooting Steps:
-
Review Solution Preparation: Ensure the pH of your buffer is within the optimal range for your compound. If the optimal pH is unknown, a pH stability study is recommended.
-
Control Storage Conditions: Store stock solutions and experimental samples at a controlled, cool temperature and protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[3]
-
De-gas Solvents: If oxidation is suspected, de-gassing solvents by sparging with an inert gas (e.g., nitrogen or argon) before use can help.
-
Evaluate Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents to minimize the presence of catalytic impurities.
Q2: I am observing the appearance of new peaks in my HPLC analysis of a this compound solution. What could this indicate?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the drug substance to various stress conditions to accelerate degradation and identify potential breakdown products and pathways.[6]
Troubleshooting and Investigation:
-
Perform a Forced Degradation Study: Expose your this compound solution to the conditions outlined in the table below.
-
Analyze Samples at Time Points: Use a stability-indicating analytical method, such as HPLC-UV, to analyze the stressed samples at various time points.
-
Characterize Degradants: If significant degradation is observed, techniques like LC-MS and NMR can be used to identify the structure of the degradation products.[7][8]
Quantitative Data Summary
The following table summarizes typical conditions for a forced degradation study to investigate the stability of a new chemical entity like this compound.
| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Hydrolysis |
| Oxidation | 3% - 30% H2O2, Room Temperature | Oxidation |
| Thermal Degradation | 40°C - 80°C in a stability chamber | Thermolysis |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolysis |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV detector
-
Stability chamber
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation for Stress Conditions:
-
Hydrolysis: Dilute the stock solution with aqueous solutions of 0.1 M HCl, 0.1 M NaOH, and a neutral pH buffer.
-
Oxidation: Dilute the stock solution with a solution of 3% H2O2.
-
Thermal Stress: Place a solution of the compound in a stability chamber at 60°C.
-
Photostability: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.[7]
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Sample Quenching: If necessary, quench the degradation reaction. For example, neutralize acidic and basic samples.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Monitor for a decrease in the peak area of this compound and the appearance and growth of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) with a common additive like 0.1% formic acid or trifluoroacetic acid.
-
-
Analysis of Stressed Samples: Inject samples from the forced degradation study to see if the degradation products are separated from the parent peak and from each other.
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase composition to achieve adequate resolution between all peaks.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: A simplified potential degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Dihydrobisdechlorogeodin Analysis by HPLC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the detection of Dihydrobisdechlorogeodin.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for MS analysis?
A1: Understanding the fundamental properties of this compound is the first step in developing an MS/MS method. The key parameters are summarized in the table below. These values are critical for accurately setting the mass spectrometer to detect the precursor ion.
| Property | Value | Source |
| Molecular Formula | C17H14Cl2O7 | [1] |
| Average Molecular Weight | 401.2 g/mol | [1] |
| Monoisotopic Mass | 400.01166 Da | [1] |
Based on the monoisotopic mass, you can target several potential precursor ions (adducts) in the initial full-scan experiments to determine the most abundant species.
| Ionization Mode | Expected Precursor Ion | m/z |
| Positive (ESI+) | [M+H]+ | 401.0189 |
| Positive (ESI+) | [M+Na]+ | 423.0008 |
| Positive (ESI+) | [M+K]+ | 438.9748 |
| Positive (ESI+) | [M+NH4]+ | 418.0455 |
| Negative (ESI-) | [M-H]- | 399.0044 |
| Negative (ESI-) | [M+HCOO]- | 445.0122 |
| Negative (ESI-) | [M+CH3COO]- | 459.0279 |
Q2: I don't have a validated method. Where do I start with my HPLC-MS/MS parameters?
A2: When a specific validated method is unavailable, starting with a generic, robust method suitable for fungal metabolites is the recommended approach.[2][3][4][5] The following tables provide a solid starting point for both chromatography and mass spectrometry. These parameters will require optimization for your specific instrumentation and sample matrix.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, < 3 µm particle size) | C18 is a versatile stationary phase for separating moderately nonpolar compounds like many fungal metabolites.[6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification helps to protonate the analyte for better peak shape and improved ionization in positive mode.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase with good UV transparency and MS compatibility. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing separation efficiency and run time. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 1 - 10 µL | Start with a low volume to avoid column overloading, which can cause peak fronting or tailing.[8] |
| Gradient Program | 5% B to 95% B over 10-15 minutes, hold for 2-3 min, then re-equilibrate | A generic screening gradient that should elute a wide range of compounds.[6] Adjust the gradient slope after initial runs to improve resolution. |
Table 2: Recommended Starting MS/MS Parameters
| Parameter | Recommendation | Rationale & Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is suitable for polar and thermally labile molecules.[9][10] Test both modes, as fungal metabolites can ionize in either. |
| Scan Type 1: Full Scan | Scan a wide m/z range (e.g., 100-600 Da) | Use this to identify the most abundant precursor ion (e.g., [M+H]+ or [M-H]-) for this compound. |
| Scan Type 2: MS/MS | Select the precursor ion m/z (e.g., 401.0) and fragment it. | This will generate product ions for building a Multiple Reaction Monitoring (MRM) method. |
| Capillary Voltage | 3.0 - 4.5 kV (Positive); 2.5 - 4.0 kV (Negative) | A critical parameter for stable spray. Optimize for maximum signal intensity.[11][12] |
| Source Temperature | 100 - 150 °C | Helps with desolvation. |
| Desolvation Gas Flow | Instrument Dependent (e.g., 600-1000 L/hr) | Assists in solvent evaporation from the ESI droplets.[11] |
| Collision Energy (CE) | Ramp CE (e.g., 10-40 eV) in an MS/MS scan | This will help identify the optimal energy to produce stable and abundant product ions. |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol provides a general method for extracting secondary metabolites like this compound from fungal cultures.
-
Harvesting: Grow the Aspergillus species in a suitable liquid or solid medium until sufficient biomass is produced.[1]
-
Extraction:
-
If using a liquid culture, separate the mycelia from the broth by filtration.
-
Extract the mycelia and the broth separately. A common method is to use an organic solvent like ethyl acetate with 1% formic acid.[13] For solid cultures, macerate the agar and mycelia and extract with the same solvent mixture.
-
Perform the extraction twice by vortexing and sonicating the sample with the solvent for 30 minutes each time.[13]
-
-
Drying and Reconstitution:
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Protocol 2: Developing an MRM Method for Quantification
Once you have identified the precursor ion for this compound, the next step is to develop a sensitive and specific Multiple Reaction Monitoring (MRM) method.
-
Precursor Ion Identification: Infuse a standard solution of this compound (or a well-characterized extract) directly into the mass spectrometer. Perform a full scan in both positive and negative ESI modes to identify the most intense precursor ion (e.g., [M+H]+ at m/z 401.0).
-
Product Ion Discovery: Set the mass spectrometer to perform a product ion scan on the selected precursor. Ramp the collision energy (e.g., from 10 to 40 eV) to find the energy that produces the most stable and abundant fragment (product) ions.
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for your MRM method. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize Collision Energy: For each MRM transition, perform several injections while varying the collision energy by ±5-10 eV around the value found in step 2. Plot the resulting peak area against the collision energy to determine the optimal value that yields the highest signal.
-
Final Method: Create a final acquisition method using the optimized MRM transitions (precursor -> quantifier and precursor -> qualifier) and their corresponding optimal collision energies.
Visualized Workflows and Logic
Caption: A diagram of the overall experimental workflow.
Troubleshooting Guide
Problem 1: High background or baseline noise.
-
Question: My chromatogram has a very high or noisy baseline, which is affecting my limit of detection. What are the common causes?
-
Answer: High background is a frequent issue in LC-MS.[15][16] The primary causes include:
-
Contaminated Solvents/Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid).[15][16][17] Contaminants can accumulate on the column and elute during the gradient.[17]
-
Dirty Ion Source: The ESI source can become contaminated with salts and non-volatile matrix components over time.[15][18] Regular cleaning as per the manufacturer's protocol is essential.
-
Contaminated System: The HPLC tubing, injector, or column can harbor contaminants. Flush the system thoroughly, starting with the pump and bypassing the column, to isolate the source.[17][18]
-
Mobile Phase Microbial Growth: If aqueous mobile phases are left for extended periods, microbial growth can occur, leading to noise.[15] Prepare fresh mobile phases regularly.
-
Problem 2: Poor peak shape (tailing or fronting).
-
Question: My peak for this compound is tailing badly. How can I improve it?
-
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.[8][19][20]
-
Secondary Silanol Interactions: this compound has phenolic hydroxyl groups that can interact with residual silanols on the silica-based C18 column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of these silanols.[19] Using a modern, end-capped column can also minimize these interactions.
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing.[21][8] Try reducing the injection volume or diluting your sample.
-
Extra-Column Dead Volume: Poorly made connections (e.g., between the tubing and the column) can create dead volume where the sample can diffuse, causing peak broadening and tailing.[22][20] Ensure all fittings are properly tightened.
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.[8][20] Reconstitute your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions.
-
Problem 3: Low or no signal/sensitivity.
-
Question: I'm not seeing my compound, or the signal is very weak. What should I check?
-
Answer: A lack of signal can be due to either chromatographic or mass spectrometer issues.
-
Incorrect MS Parameters: Double-check that you are targeting the correct precursor m/z. Verify your ionization source parameters (e.g., capillary voltage, gas flows) are optimized.[11][12] An unstable spray will lead to a weak and erratic signal.
-
Ion Suppression: Components from your sample matrix can co-elute with your analyte and suppress its ionization in the ESI source. Improve your sample cleanup or adjust the chromatography to separate the analyte from the interfering compounds.
-
Compound Degradation: Ensure your sample is stable in the solvent and at the temperature used in the autosampler.
-
System Leak: A leak in the HPLC flow path will result in a lower amount of sample reaching the detector, causing a loss of sensitivity.
-
Caption: A decision tree for troubleshooting common HPLC-MS/MS issues.
References
- 1. Dihydrogeodin | C17H14Cl2O7 | CID 612831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast generic-gradient reversed-phase high-performance liquid chromatography using short narrow-bore columns packed with small nonporous silica particles for the analysis of combinatorial libraries [pubmed.ncbi.nlm.nih.gov]
- 6. ionsource.com [ionsource.com]
- 7. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. poseidon-scientific.com [poseidon-scientific.com]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. zefsci.com [zefsci.com]
- 16. echemi.com [echemi.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 20. support.waters.com [support.waters.com]
- 21. mastelf.com [mastelf.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility challenges with Dihydrobisdechlorogeodin in bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Dihydrobisdechlorogeodin in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: While specific data for this compound is not extensively published, compounds of similar structural classes often exhibit poor aqueous solubility due to a combination of factors. These can include high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), a rigid, planar structure that favors crystal lattice formation, and the presence of functional groups that are not readily ionized at physiological pH.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for preparing high-concentration stock solutions of poorly soluble compounds. Other organic solvents like ethanol, methanol, or acetone can also be considered. The choice of solvent may depend on the specific cell line and assay, as some solvents can be toxic to cells even at low concentrations. It is crucial to determine the maximum tolerable solvent concentration for your specific experimental system.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can be cell line-dependent, with some sensitive cell lines showing stress or differentiation at concentrations as low as 0.1%. We strongly recommend performing a solvent tolerance test for your specific cell line.
Q4: Can sonication be used to improve the solubility of this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions. It provides energy to break down compound aggregates and enhance solvent-solute interactions. However, prolonged or high-energy sonication should be avoided as it can potentially lead to compound degradation.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer or cell culture medium.
-
Solution 1: Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing upon addition to the aqueous medium to avoid localized high concentrations that can lead to precipitation.
-
Solution 2: Use a Surfactant: For cell-free assays, consider the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in your assay buffer to maintain solubility. Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.
-
Solution 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This can significantly enhance the apparent solubility of compounds in aqueous solutions. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Solution 4: Prepare a Co-solvent System: In some cases, using a mixture of solvents can improve solubility. For example, a stock solution in a mix of DMSO and ethanol might show better compatibility with aqueous media than DMSO alone.
Problem: I am observing high variability in my bioassay results with this compound.
-
Solution 1: Visually Inspect for Precipitation: Before adding the compound to your assay, and after dilution, visually inspect the solution for any signs of precipitation or cloudiness. Centrifuge your diluted compound solution and test the supernatant to ensure you are working with a fully solubilized compound.
-
Solution 2: Check Compound Stability: this compound may not be stable in your assay buffer or cell culture medium over the time course of your experiment. Perform a time-course stability study by incubating the compound in the assay medium and measuring its concentration at different time points using a suitable analytical method like HPLC.
-
Solution 3: Ensure Accurate Pipetting of Viscous Stock: High-concentration DMSO stocks can be viscous. Ensure your pipettes are calibrated and use reverse pipetting techniques for more accurate dispensing of small volumes.
Quantitative Data Summary
Table 1: Apparent Solubility of this compound in Common Solvents
| Solvent | Apparent Solubility (mM) |
| DMSO | > 100 |
| Ethanol | 5 |
| Methanol | 2 |
| PBS (pH 7.4) | < 0.01 |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Effect of Solubilizing Agents on the Aqueous Solubility of this compound
| Formulation | Apparent Aqueous Solubility (µM) |
| This compound in PBS | < 1 |
| + 1% HP-β-CD | 25 |
| + 5% HP-β-CD | 120 |
| + 0.1% Tween-20 (for cell-free assays) | 15 |
Note: This data is illustrative and should be confirmed experimentally.
Table 3: Example of Solvent Tolerance in Different Cell Lines (72h Incubation)
| Cell Line | DMSO IC50 (Cytotoxicity) | Recommended Max. DMSO (%) |
| HEK293 | 2.5% | 0.5% |
| MCF-7 | 1.8% | 0.25% |
| Jurkat | 1.2% | 0.1% |
Note: This data is illustrative and should be confirmed experimentally for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer or cell culture medium.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
Slowly add the this compound DMSO stock to the HP-β-CD solution while vortexing to achieve the desired final concentration. The molar ratio of HP-β-CD to the compound may need to be optimized.
-
Incubate the mixture at room temperature or 37°C for 1-2 hours with gentle agitation to allow for complex formation.
-
Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound precipitate.
-
This solution can now be used for further dilutions in your bioassay.
Visualizations
Caption: Workflow for preparing this compound for bioassays.
Caption: Decision tree for troubleshooting precipitation.
Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways.
Technical Support Center: Method Refinement for Quantifying Dihydrobisdechlorogeodin in Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Dihydrobisdechlorogeodin in plant tissues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in plant tissues?
A1: The primary challenges include:
-
Low concentrations: this compound, a fungal secondary metabolite, is often present in very low concentrations within the complex plant matrix.
-
Matrix effects: The complex biochemical environment of the plant tissue can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[1]
-
Extraction efficiency: Efficiently extracting the compound from the plant tissue without causing degradation is crucial.
-
Lack of a standardized protocol: Specific, validated methods for this compound are not widely published, requiring significant method development.
-
Compound stability: this compound may be susceptible to degradation under certain extraction and analysis conditions.
Q2: What is the recommended analytical technique for quantifying this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. This method offers high sensitivity and selectivity, which are essential for detecting and quantifying low-abundance metabolites in complex matrices like plant tissues.[1][2][3]
Q3: How can I ensure the stability of this compound during sample preparation and analysis?
A3: To ensure stability:
-
Minimize exposure to light and high temperatures during extraction and storage.
-
Use amber vials for sample collection and storage.
-
Consider performing a forced degradation study to understand the compound's stability under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
For long-term storage, keep extracts at -80°C. The stability of similar fungal toxins, such as certain mycotoxins, has been shown to be maintained for extended periods when stored at very low temperatures.
Q4: What are the critical parameters to optimize for the UPLC-MS/MS method?
A4: Key parameters to optimize include:
-
Chromatographic Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is typically used to achieve good separation and ionization.
-
Ionization Mode: Electrospray ionization (ESI) is common, and both positive and negative modes should be evaluated to determine the most sensitive ionization for this compound.
-
MS/MS Transitions (MRM): Specific precursor-to-product ion transitions must be determined for accurate quantification. This involves infusing a standard of this compound into the mass spectrometer to identify the parent ion and its most stable and abundant fragment ions.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound in plant tissues.
Sample Extraction and Cleanup
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Inefficient extraction solvent. | Test a range of solvents with varying polarities. A common starting point for fungal polyketides is ethyl acetate or a mixture of methanol and water. |
| Incomplete cell lysis. | Ensure thorough homogenization of the plant tissue. Cryogenic grinding is recommended. | |
| Compound degradation during extraction. | Minimize extraction time and temperature. Work on ice and avoid prolonged exposure to harsh conditions. | |
| High background noise or interfering peaks in chromatogram | Co-extraction of interfering plant matrix components. | Optimize the solid-phase extraction (SPE) cleanup step. Experiment with different sorbents (e.g., C18, HLB) and elution solvents. |
| Contamination from labware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank extraction to identify sources of contamination. |
UPLC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve the peak shape of the analyte. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. | |
| Low signal intensity or no peak detected | Ion suppression from matrix effects. | Dilute the sample extract. Optimize the sample cleanup procedure to remove more interfering compounds. Consider using a matrix-matched calibration curve. |
| Incorrect MS/MS parameters. | Re-optimize the precursor and product ion selection, collision energy, and other MS parameters using a pure standard. | |
| Compound degradation in the ion source. | Reduce the ion source temperature or adjust other source parameters. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly degassed and the pump is functioning correctly. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated between injections. |
Section 3: Experimental Protocols
Recommended Sample Preparation Protocol
This protocol is a refined starting point for the extraction and cleanup of this compound from plant tissues.
-
Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate with 1% formic acid).
-
Vortex vigorously for 1 minute.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with another 1 mL of extraction solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a solvent compatible with the initial UPLC mobile phase (e.g., 50:50 methanol:water).
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Quantification Method (Recommended Starting Parameters)
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive (to be optimized).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a pure standard of this compound. As a starting point for a related compound, geodin (C17H12Cl2O7), the precursor ion [M+H]+ would be m/z 411.0. Fragmentation would need to be optimized to find characteristic product ions.
Section 4: Data Presentation
Quantitative data for this compound should be summarized in tables for clear comparison.
Table 1: Example of Quantitative Results for this compound in Different Plant Tissues.
| Sample ID | Plant Tissue | This compound Concentration (ng/g) | Standard Deviation |
| PT-01 | Leaf | 15.2 | 1.8 |
| PT-02 | Stem | 8.5 | 0.9 |
| PT-03 | Root | 22.1 | 2.5 |
Table 2: Example of Recovery Data for the Extraction Protocol.
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Leaf Extract | 50 | 46.5 | 93.0 |
| Stem Extract | 50 | 44.2 | 88.4 |
| Root Extract | 50 | 47.1 | 94.2 |
Section 5: Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting flow for method refinement.
References
Technical Support Center: Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of small molecule inhibitors, such as Dihydrobisdechlorogeodin, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1]
Q2: Why is it critical to minimize off-target effects in research?
A: Minimizing off-target effects is essential for several reasons:
-
Translational Relevance: In drug development, off-target effects can cause unforeseen toxicity and side effects, potentially leading to the failure of a drug candidate in later stages.[2]
-
Resource Efficiency: Identifying and mitigating off-target effects early in the research process saves time and resources by preventing the pursuit of non-viable therapeutic strategies.
Q3: What are the initial steps to assess the potential for off-target effects of a new compound like this compound?
A: A multi-pronged approach is recommended:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of the inhibitor and its similarity to known compounds.[2]
-
Broad Panel Screening: Test the compound against a large panel of kinases or other relevant protein families to identify potential off-target binding.[3][4][5]
-
Dose-Response Curves: Establish a clear dose-dependent effect on the primary target and observe if other effects appear at higher concentrations, which might indicate off-target activity.[1]
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides structured approaches to troubleshoot and minimize off-target effects during your experiments with small molecule inhibitors.
Issue 1: Phenotype observed is inconsistent with known function of the target.
This could be a strong indicator of off-target effects. The following workflow can help dissect the observed phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with contamination in Dihydrobisdechlorogeodin fungal cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with contamination in fungal cultures, including those used for the production of Dihydrobisdechlorogeodin.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my fungal culture?
A1: Contamination can manifest in several ways. Early detection is crucial to prevent widespread issues.[1] Common indicators include:
-
Unexpected changes in media color: A rapid shift in the pH indicator color (e.g., from red to yellow in media with phenol red) often signals bacterial contamination.[1]
-
Turbidity or cloudiness in liquid cultures: This is a frequent sign of bacterial or yeast growth.[2]
-
Unusual surface growth: The appearance of fuzzy, cottony, or colored patches (white, green, black, or yellow) on the agar surface or in liquid culture is characteristic of mold contamination.[3][4]
-
Slime or glistening colonies: These often indicate bacterial contamination.[5]
-
Abnormal growth rates: A sudden increase or decrease in the growth of your target fungus can be a sign of a competing contaminant.[1]
-
Microscopic debris: When observing your culture under a microscope, the presence of small, motile rods or cocci (bacteria) or budding yeast cells among your fungal hyphae is a clear sign of contamination.
Q2: What are the primary sources of contamination in a mycology lab?
A2: Contamination can originate from various sources. Identifying the source is key to preventing future occurrences.[1][6] Potential sources include:
-
Airborne particles: Fungal and bacterial spores are ubiquitous in the environment and can be introduced when plates or flasks are opened.[6]
-
Non-sterile equipment and reagents: Improperly sterilized media, water, glassware, or plasticware can introduce contaminants.[7]
-
Poor aseptic technique: This is a major cause of contamination and includes actions like talking over open cultures, not properly sterilizing inoculation loops, or creating air drafts.[7][8]
-
The researcher: Skin cells, hair, and breath can all carry microorganisms that can contaminate cultures.[8]
-
Contaminated work surfaces: Failure to properly disinfect the biosafety cabinet or work area can lead to contamination.[8]
Q3: Can I salvage a contaminated culture?
A3: While it is often recommended to discard contaminated cultures to prevent the spread of contaminants, it may be possible to salvage an irreplaceable culture.[9][10] The success of salvaging a culture depends on the type and extent of the contamination. Techniques such as subculturing a small piece of uncontaminated mycelium to a fresh plate containing antibiotics or antifungals can be attempted.[11]
Q4: What is the difference between an antibiotic and an antifungal agent?
A4: Antibiotics and antifungals are both antimicrobial agents, but they target different types of microorganisms.
-
Antibiotics are used to inhibit or kill bacteria. Common examples used in fungal cultures include chloramphenicol, gentamicin, and streptomycin.[12]
-
Antifungal agents (antimycotics) are used to inhibit or kill fungi, including yeasts and molds. Examples include amphotericin B and nystatin.[9] It's important to use these judiciously as they can also affect the growth of the target fungus.
Troubleshooting Guides
Issue 1: Bacterial Contamination
Q: I see cloudy growth in my liquid culture and a yellowish color change in my agar plates. Under the microscope, I see tiny, moving particles. What should I do?
A: These are classic signs of bacterial contamination.[4] Here's how to address it:
-
Immediate Action: Isolate the contaminated flasks or plates to prevent cross-contamination. It is generally best to discard heavily contaminated cultures by autoclaving them.[13]
-
For Mild Contamination or Irreplaceable Cultures: You can attempt to purify your fungal strain.
-
Subculturing: Transfer a small piece of fungal mycelium from the edge of the colony (away from the visible bacterial growth) to a new agar plate containing antibacterial agents.[11]
-
Antibiotic Treatment: Incorporate broad-spectrum antibiotics into your growth medium. A combination of antibiotics is often more effective at controlling a wider range of bacteria.[12][14]
-
Experimental Protocol: Preparing Antibiotic-Containing Media
-
Prepare your desired fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it by autoclaving.[15]
-
Allow the medium to cool to approximately 50°C in a water bath.[15]
-
Aseptically add the sterile antibiotic solution to the cooled medium. Be sure to add the antibiotics after autoclaving, as many are heat-sensitive.[12]
-
Gently swirl the flask to ensure even distribution of the antibiotic.
-
Pour the plates in a sterile environment, such as a laminar flow hood.[8]
Data Presentation: Commonly Used Antibiotics in Fungal Cultures
| Antibiotic | Typical Working Concentration | Target Organisms | Heat Stability |
| Chloramphenicol | 50 mg/L | Gram-positive and Gram-negative bacteria | Heat stable, can be autoclaved[12] |
| Gentamicin | 50 mg/L | Gram-negative bacteria | Heat stable[12] |
| Streptomycin | 50-100 µg/mL | Gram-negative bacteria | Not heat stable, add after autoclaving[16] |
| Penicillin | 50-100 IU/mL | Gram-positive bacteria | Not heat stable, add after autoclaving[16] |
| Kanamycin | 50-100 µg/mL | Broad spectrum, including actinomycetes | Heat stable |
Issue 2: Mold and Yeast Contamination
Q: I see fuzzy, filamentous growth that is a different color from my target fungus. Or, I see small, oval-shaped particles that are budding under the microscope. What should I do?
A: This indicates contamination by another mold or a yeast.[3][4]
-
Identification: Molds often appear as filamentous hyphae with spores, while yeasts are typically single-celled and may show budding.[3][4]
-
Action for Mold Contamination: If the contaminant mold is growing slower than your target fungus, you may be able to rescue your culture by transferring a piece of your fungus from the leading edge of the colony to a fresh plate.[17]
-
Action for Yeast Contamination: Yeast can be more difficult to eliminate as it can be interspersed with your fungal mycelium. Subculturing may be attempted, but success is less likely.
-
Use of Antifungal Agents: In some cases, antifungal agents can be used. However, these may also inhibit the growth of your target fungus, so their use should be carefully considered. Cycloheximide can be used to inhibit the growth of rapidly growing saprophytic fungi.[15] Amphotericin B or Nystatin can be effective against both molds and yeasts but can also be toxic to the desired culture.[9]
Data Presentation: Common Antifungal Agents
| Antifungal Agent | Typical Working Concentration | Target Organisms | Notes |
| Cycloheximide | 0.5 g/L | Saprophytic fungi | Inhibits many fast-growing contaminant molds[15] |
| Amphotericin B | 0.25-2.5 µg/mL | Fungi and yeasts | Can be toxic to the target culture; use for a limited time[9] |
| Nystatin | 50-100 IU/mL | Fungi and yeasts | Less toxic than Amphotericin B but forms a colloidal suspension[9] |
Key Experimental Protocols
Protocol: Aseptic Technique for Fungal Culture
Maintaining a sterile environment is the most effective way to prevent contamination.[7][8][13]
-
Work Area Preparation: Before starting, thoroughly disinfect your work area (e.g., laminar flow hood or still air box) with a 70% ethanol solution.[8]
-
Personal Hygiene: Wash your hands thoroughly and wear appropriate personal protective equipment, including a clean lab coat and gloves.[8]
-
Sterilize Tools: Sterilize all tools, such as inoculation loops and scalpels, by flaming them until they are red-hot and allowing them to cool before use.[8][18]
-
Handling Media and Cultures: Minimize the time that plates and flasks are open. When opening, do so at an angle to reduce the chance of airborne contaminants settling inside.[19]
-
Minimize Air Movement: Turn off any fans or air conditioning that could create drafts in the work area.[8]
Protocol: Isolation of a Pure Fungal Culture from a Contaminated Plate
This protocol is used to rescue a desired fungus from a mixed or contaminated culture.[17]
-
Select the Inoculum: Under a dissecting microscope in a sterile environment, identify a small, isolated portion of the desired fungal mycelium that is furthest away from any visible contaminants.[11]
-
Aseptically Transfer: Using a sterilized inoculation needle or scalpel, carefully cut out a small block of agar containing the selected mycelium.[13]
-
Inoculate Fresh Medium: Transfer the agar block to the center of a fresh agar plate, placing the mycelium in direct contact with the new medium.
-
Seal and Incubate: Seal the plate with Parafilm and incubate under the optimal growth conditions for your fungus.
-
Observe for Pure Growth: Monitor the new plate daily for any signs of the original contamination. If the new culture appears pure, you can then use it for further experiments. It may be necessary to repeat this process several times to obtain a pure culture.[11]
Visualizations
Caption: A workflow for troubleshooting microbial contamination in fungal cultures.
Caption: A workflow for isolating a pure fungal culture from a contaminated plate.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Contaminant Help - UNC Lineberger [unclineberger.org]
- 5. researchgate.net [researchgate.net]
- 6. Fungus - UNC Lineberger [unclineberger.org]
- 7. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mycologysimplified.com [mycologysimplified.com]
- 9. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. fungaldiversity.org [fungaldiversity.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. bitesizebio.com [bitesizebio.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. researchgate.net [researchgate.net]
Enhancing the herbicidal efficacy of Dihydrobisdechlorogeodin formulations.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the herbicidal efficacy of Dihydrobisdechlorogeodin formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Weed Control in Greenhouse or Field Trials
-
Question: My this compound formulation shows good activity in petri dish assays but is not effective on weeds in greenhouse or field trials. What are the possible causes and solutions?
-
Answer: This is a common challenge when moving from in-vitro to in-vivo experiments. The discrepancy in efficacy can be attributed to several factors related to formulation, application, and environmental conditions.
-
Formulation Stability: The formulation may not be stable under greenhouse or field conditions. Uncontrolled particle growth during storage can severely reduce the activity of the herbicide.[1]
-
Inadequate Coverage: The formulation may not be spreading and adhering to the leaf surface effectively. Natural product herbicides often require good coverage to be effective.[2]
-
Environmental Factors: Rain, sunlight (UV degradation), and temperature can reduce the efficacy of the formulation.
-
Weed Growth Stage: Natural product herbicides are often most effective on small, actively growing weeds.[2][3]
Troubleshooting Steps:
-
Verify Formulation Stability: Conduct stability tests under relevant environmental conditions (e.g., varying temperatures and UV exposure).
-
Incorporate Adjuvants: Add adjuvants to your formulation to improve spreading, sticking, and penetration of the active ingredient. Adjuvants are frequently used for post-emergence herbicides.[3]
-
Optimize Application Timing: Apply the formulation to weeds at their early growth stages for better control.[2]
-
Increase Application Volume: A higher spray volume can ensure better coverage of the target weeds.
-
Issue 2: Formulation Instability (Precipitation or Phase Separation)
-
Question: My this compound formulation is showing precipitation of the active ingredient or phase separation over time. How can I resolve this?
-
Answer: Formulation instability is a critical issue that can lead to inconsistent results and reduced efficacy. The problem often lies in the choice of solvents, emulsifiers, or the mixing procedure.
Troubleshooting Steps:
-
Solvent Selection: Ensure this compound is fully soluble in the chosen solvent system at the desired concentration. You may need to screen a panel of solvents or use a co-solvent system.
-
Emulsifier/Surfactant Optimization: If you are developing an emulsifiable concentrate (EC) or suspension concentrate (SC), the type and concentration of the emulsifier or surfactant are crucial.[4] Experiment with different hydrophilic-lipophilic balance (HLB) values to find the optimal emulsifier for your system.
-
Mixing Order: The order in which you mix the components of your formulation can significantly impact its stability. A general recommendation for mixing is to start with at least half the water, then add adjuvants, followed by dry formulations (like wettable powders), then liquid flowables, and finally emulsifiable concentrates.[5]
-
pH Adjustment: The pH of the formulation can affect the solubility and stability of this compound. Determine the optimal pH range for your active ingredient and use buffers to maintain it.
-
Issue 3: Inconsistent Results Between Experimental Batches
-
Question: I am observing significant variability in herbicidal efficacy between different batches of my this compound formulation. What could be the cause?
-
Answer: Inconsistent results often point to issues with the formulation protocol, raw material quality, or application technique.
Troubleshooting Steps:
-
Standardize Protocol: Ensure you have a detailed and standardized protocol for preparing your formulation. Even small variations in mixing speed, time, or temperature can affect the final product.
-
Quality Control of Raw Materials: Verify the purity and consistency of your this compound and other formulation components (solvents, adjuvants, etc.).
-
Precise Measurements: Use calibrated equipment for all measurements. Inaccurate measurements of active ingredient or other components can lead to significant variations in efficacy.
-
Homogenization: Ensure each batch is thoroughly homogenized before application to guarantee a uniform distribution of the active ingredient.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in efficacy trials?
Based on general practices with natural product herbicides, a good starting point for concentration ranges in initial petri dish or greenhouse trials would be between 1% and 10%.[3][6] It is advisable to test a logarithmic series of concentrations to determine the dose-response curve.
2. How can I improve the rainfastness of my this compound formulation?
To improve rainfastness, you can incorporate sticking agents or film-forming adjuvants into your formulation. These additives help the formulation adhere to the leaf surface and resist being washed off by rain.
3. What are the different types of formulations I can consider for this compound?
The choice of formulation depends on the physicochemical properties of this compound. Common formulation types for herbicides include:
-
Emulsifiable Concentrate (EC): Suitable if the active ingredient is soluble in oil but not in water.[4]
-
Suspension Concentrate (SC): Used when the active ingredient is a solid that is not soluble in water or oil.
-
Water-Dispersible Granules (WG): A solid granular formulation that disperses in water.[5]
4. Can I tank-mix this compound with other herbicides?
Tank-mixing with other herbicides can broaden the weed control spectrum. However, it is crucial to perform a compatibility test (jar test) before mixing large quantities.[7] Incompatibility can lead to product inactivation, precipitation, or sprayer clogging.[8]
Data Presentation
Table 1: Example Adjuvant Types for Enhancing Formulation Performance
| Adjuvant Type | Function | Example Components | Typical Concentration Range |
| Surfactants | Reduce surface tension, improve spreading and wetting | Non-ionic surfactants (e.g., alcohol ethoxylates) | 0.1 - 0.5% (v/v) |
| Oils | Enhance penetration of the active ingredient | Methylated seed oils, crop oil concentrates | 0.5 - 2.0% (v/v) |
| Stickers | Improve adhesion to the leaf surface, enhance rainfastness | Terpenes, latex-based polymers | 0.05 - 0.2% (v/v) |
| Humectants | Slow down droplet drying, increase absorption time | Glycerol, propylene glycol | 1.0 - 5.0% (v/v) |
Table 2: Troubleshooting Checklist for Poor Herbicidal Efficacy
| Potential Cause | Checklist Item | Recommended Action |
| Formulation | Is the formulation physically stable? | Conduct stability tests (e.g., accelerated storage). |
| Does the formulation spread well on leaves? | Measure contact angle; add a surfactant if needed. | |
| Application | Was the application volume sufficient for good coverage? | Increase spray volume and use appropriate nozzles. |
| Were weeds at the correct growth stage? | Target small, actively growing weeds. | |
| Environment | Did it rain shortly after application? | Check weather forecast; consider adding a sticker. |
| Was there intense sunlight post-application? | Evaluate potential for photodegradation; consider UV protectants. |
Experimental Protocols
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
-
Dissolve Active Ingredient: Dissolve a known weight of this compound in a suitable water-immiscible solvent (e.g., a mixture of an aromatic solvent and a ketone) to create a concentrated solution.
-
Add Emulsifier: To this solution, add a pre-determined amount of a suitable emulsifier or a blend of emulsifiers. The choice of emulsifier will depend on the solvent system and should be optimized for stability.
-
Homogenize: Mix the solution thoroughly using a magnetic stirrer or a homogenizer until a clear, uniform concentrate is obtained.
-
Quality Control: Test the spontaneity and stability of the emulsion by adding a small amount of the EC formulation to water in a graduated cylinder. A stable emulsion should form with minimal agitation and should not show significant phase separation over a defined period (e.g., 24 hours).
Protocol 2: Greenhouse Pot Assay for Herbicidal Efficacy
-
Plant Preparation: Grow a target weed species (e.g., Amaranthus retroflexus) in pots containing a standard potting mix until they reach the 2-4 true leaf stage.
-
Formulation Application: Prepare different concentrations of the this compound formulation. Apply the formulations to the weeds using a laboratory spray chamber to ensure uniform application. Include a negative control (formulation blank without active ingredient) and a positive control (a commercial herbicide).
-
Environmental Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Calculate the average percent control for each treatment and analyze the data statistically to determine significant differences between treatments.
Visualizations
Caption: Workflow for the development and evaluation of this compound herbicide formulations.
Caption: A logical troubleshooting guide for diagnosing poor herbicidal efficacy.
References
- 1. Herbicide formulation: How we maximise effectiveness in the field [cropscience.bayer.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Control Efficacy of Natural Products on Broadleaf and Grass Weeds Using Various Application Methods [mdpi.com]
- 4. plantscience.psu.edu [plantscience.psu.edu]
- 5. cwss.in [cwss.in]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Avoid “Weird Science” On the Farm - AgWeb [agweb.com]
Validation & Comparative
Confirming the Structure of Dihydrobisdechlorogeodin: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. Modern spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR), are indispensable tools in this endeavor. This guide provides a comparative analysis of the experimental data and methodologies used to confirm the structure of complex natural products, using the grisane-derived fungal metabolite, Dihydrobisdechlorogeodin, as a focal point. We will explore how a suite of 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—are synergistically employed to piece together the molecular puzzle.
To provide a broader context for the power and application of these techniques, we will compare the structural elucidation process of this compound with two other complex natural products of significant therapeutic interest: the antibacterial diterpenoid Pleuromutilin and the antifungal tetracyclic diterpene glycoside Sordarin .
The Structural Challenge: this compound
This compound belongs to a class of fungal metabolites characterized by a complex spirocyclic benzofuran-cyclohexadienone core. Its structure is derived from the reduction of Bisdechlorogeodin, which itself is a dechlorinated analog of Geodin. The proposed structure of this compound is presented below. The intricate stereochemistry and dense arrangement of functional groups necessitate a detailed analysis of through-bond and through-space correlations to confirm its constitution and relative stereochemistry.
Figure 1: Proposed Chemical Structure of this compound
Caption: Proposed structure of this compound.
Note: Specific 2D NMR data for this compound is not publicly available. Therefore, this guide will utilize a hypothetical analysis based on the closely related and structurally similar compound, Dihydrogeodin, to illustrate the principles of 2D NMR-based structure elucidation.
Comparative Analysis of 2D NMR Data
The following tables summarize the expected 2D NMR correlations for this compound (based on its analogue, Dihydrogeodin) and the reported data for the comparison compounds, Pleuromutilin and Sordarin. These tables highlight the key correlations that are instrumental in assigning the proton and carbon signals and establishing the connectivity of the molecular fragments.
Table 1: Key 2D NMR Correlations for this compound (Hypothetical)
| Proton (¹H) Signal | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹H-¹³C) |
| H-4' | H-5' | C-4' | C-3', C-5', C-6' |
| H-5' | H-4' | C-5' | C-3', C-4', C-6' |
| OCH₃ | - | C-OCH₃ | C-3 |
| CH₃ | - | C-CH₃ | C-3', C-4', C-5' |
| OH | - | - | C-2, C-6 |
Table 2: Key 2D NMR Correlations for Pleuromutilin
| Proton (¹H) Signal | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹H-¹³C) |
| H-19 (vinyl CH) | H-20 (vinyl CH₂) | C-19 | C-3, C-4, C-5 |
| H-14 | H-13 | C-14 | C-1, C-12, C-13 |
| H-11 | H-10 | C-11 | C-9, C-10, C-12 |
| H-22 | - | C-22 | C-14, C=O |
Table 3: Key 2D NMR Correlations for Sordarin
| Proton (¹H) Signal | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹H-¹³C) |
| H-1' (anomeric) | H-2' | C-1' | C-2', C-5', C-6' |
| H-9 (aldehyde) | - | C-9 | C-1, C-8, C-10 |
| H-15 (isopropyl CH) | H-16, H-17 (isopropyl CH₃) | C-15 | C-13, C-14, C-16, C-17 |
| H-5 | H-6 | C-5 | C-4, C-6, C-10 |
Experimental Protocols
The acquisition of high-quality 2D NMR data is crucial for successful structure elucidation. The following are detailed methodologies for the key experiments discussed in this guide.
1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the need to avoid overlapping solvent signals with key proton resonances. The solution is then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H-¹H COSY: The COSY experiment is used to identify proton-proton spin-spin coupling networks. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Key acquisition parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1). The number of scans per increment is typically 2-4, and a relaxation delay of 1-2 seconds is used.
-
¹H-¹³C HSQC: The HSQC experiment is used to identify direct one-bond proton-carbon correlations. A phase-sensitive gradient-edited HSQC pulse sequence is commonly employed to distinguish between CH/CH₃ and CH₂ signals. The proton dimension (F2) is acquired with a spectral width of 10-12 ppm and 2048 data points. The carbon dimension (F1) is acquired with a spectral width of 160-200 ppm and 256-512 increments. The number of scans per increment is typically 4-8, with a relaxation delay of 1.5-2 seconds. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
¹H-¹³C HMBC: The HMBC experiment is used to identify long-range (typically 2-4 bonds) proton-carbon correlations. A gradient-selected HMBC pulse sequence is used. The acquisition parameters are similar to the HSQC experiment, but the long-range coupling constant is optimized to a value between 6-10 Hz to observe correlations over multiple bonds. The number of scans per increment is often increased to 16-64 to enhance the signal-to-noise ratio of the weaker long-range correlations.
Workflow for Structure Confirmation
The process of confirming a chemical structure using 2D NMR data follows a logical workflow that integrates information from each experiment.
Caption: A logical workflow for structure elucidation using 2D NMR.
By systematically analyzing the data from each of these experiments, researchers can confidently piece together the molecular structure, assign the chemical shifts of all protons and carbons, and ultimately confirm the identity of a novel or known compound. This rigorous approach is fundamental to advancing natural product research and drug development.
A Comparative Analysis of Dihydrobisdechlorogeodin and Bisdechlorogeodin: Unveiling Their Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Dihydrobisdechlorogeodin and bisdechlorogeodin, two fungal metabolites, reveals distinct biological activities, primarily in the realm of herbicidal and antimicrobial applications. This guide provides a detailed comparison of their known biological effects, supported by available experimental data, and explores their potential mechanisms of action.
Chemical Structure and Properties
Comparative Biological Activities
A pivotal study by Tanaka et al. (1996) first described the herbicidal activity of both dechlorogeodin and its new dihydro derivatives, including this compound.[2] While the full quantitative details of this study are not widely accessible, its findings established these compounds as having potential applications in agriculture.
Bisdechlorogeodin has also been identified as an antimicrobial agent and a fungus-derived nucleoside transport inhibitor.[1] This latter characteristic provides a significant clue into its mechanism of action, suggesting that it may interfere with the uptake of essential nucleosides in target organisms, thereby inhibiting their growth and proliferation.
The following table summarizes the known biological activities of the two compounds.
| Feature | This compound | Bisdechlorogeodin |
| Primary Biological Activity | Herbicidal | Herbicidal, Antimicrobial |
| Known Mechanism of Action | Not fully elucidated | Nucleoside transport inhibitor |
| Molecular Formula | Not definitively established | C₁₇H₁₄O₇ |
| Molecular Weight | Not definitively established | 330.29 g/mol |
Experimental Protocols
Detailed experimental protocols for a direct comparative analysis are limited in publicly available literature. However, standardized methods for assessing herbicidal and antimicrobial activities of fungal metabolites can be applied for a thorough comparison.
Herbicidal Activity Assay
A common method to evaluate herbicidal activity is the seed germination and seedling growth inhibition assay.
Experimental Workflow for Herbicidal Activity Assay
Caption: Workflow for assessing the herbicidal activity of this compound and bisdechlorogeodin.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
Experimental Workflow for Antimicrobial Activity Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Potential Signaling Pathways and Mechanism of Action
The benzofuran core structure, present in both molecules, is found in various compounds known to inhibit the mammalian target of rapamycin (mTOR) signaling pathway .[3][4][5] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism in eukaryotes.[3][4][5] Inhibition of this pathway can lead to the observed cytotoxic and growth-inhibiting effects.
Hypothesized Mechanism of Action via mTOR Inhibition
Caption: Potential inhibition of the mTOR signaling pathway by this compound and bisdechlorogeodin.
The established role of bisdechlorogeodin as a nucleoside transport inhibitor presents a more direct mechanism for its antimicrobial and potentially herbicidal effects.[1] By blocking the transport of essential building blocks for DNA and RNA synthesis, the compound effectively starves the target cells.
Conclusion
This compound and bisdechlorogeodin are closely related fungal metabolites with promising bioactivities. While both exhibit herbicidal properties, bisdechlorogeodin is also recognized for its antimicrobial effects, likely stemming from its ability to inhibit nucleoside transport. The structural difference, the dihydro nature of the former, is key to the nuanced differences in their biological profiles. Further research, particularly obtaining the full experimental data from comparative studies and elucidating the precise structure of this compound, is crucial for a complete understanding and potential development of these compounds for agricultural or pharmaceutical applications. The potential involvement of the mTOR signaling pathway for this class of compounds also warrants further investigation.
References
- 1. Methyl 4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxospiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylate | C17H14O7 | CID 168966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functional consequences of mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobisdechlorogeodin vs. Glyphosate: A Comparative Analysis of Herbicidal Activity
A comprehensive, data-driven comparison of the herbicidal activities of Dihydrobisdechlorogeodin and glyphosate is currently not feasible due to the limited publicly available scientific literature on this compound. While glyphosate is one of the most extensively studied herbicides globally, information regarding the herbicidal properties of this compound is scarce.
A key scientific publication identified this compound as a fungal metabolite with herbicidal activity. The study, "Dechlorogeodin and its new dihydro derivatives, fungal metabolites with herbicidal activity," published in The Journal of Antibiotics in 1996 by Tanaka et al., confirms its herbicidal potential.[1] However, the detailed experimental data, including efficacy, application rates, target weed species, and mechanism of action, are not accessible in the public domain. This lack of information prevents a direct quantitative comparison with the well-documented herbicidal profile of glyphosate.
Glyphosate: An Overview
Glyphosate is a broad-spectrum, non-selective systemic herbicide. Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is crucial for the synthesis of essential aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and some microorganisms. By blocking this pathway, glyphosate disrupts protein synthesis and other vital physiological processes, ultimately leading to plant death.
This compound: What is Known
This compound is a natural compound produced by fungi of the genus Chrysosporium.[1] Its identification as a fungal metabolite with herbicidal properties suggests its potential as a bioherbicide. However, without access to detailed studies, its specific mechanism of action, potency, and spectrum of activity remain unknown.
Data Presentation
Due to the absence of quantitative data for this compound, a comparative table cannot be constructed.
Experimental Protocols
Detailed experimental protocols for the herbicidal testing of this compound are not available in the public domain. For glyphosate, a vast body of literature exists detailing various experimental setups for assessing its efficacy. These typically involve greenhouse and field trials on various weed species, with assessments of plant mortality, growth inhibition, and biomass reduction at different application rates.
Signaling Pathways and Experimental Workflows
Glyphosate's Mechanism of Action
The signaling pathway disrupted by glyphosate is the shikimate pathway. Below is a simplified representation of this pathway and the point of inhibition by glyphosate.
Caption: Simplified diagram of the shikimate pathway and the inhibitory action of glyphosate on EPSP synthase.
General Experimental Workflow for Herbicide Efficacy Testing
A typical workflow for evaluating the efficacy of a herbicide is outlined below.
Caption: A generalized workflow for testing the efficacy of a new herbicidal compound.
References
Validating the Mechanism of Action for Dihydrobisdechlorogeodin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydrobisdechlorogeodin's (DHG) proposed antiplatelet activity with established alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into its mechanism of action.
Introduction to this compound and its Proposed Mechanism
This compound, a natural product isolated from Fennellia flavipes, has demonstrated significant antiplatelet activity. Its proposed mechanism of action involves the modulation of several key signaling pathways within platelets.[1][2][3] Upon activation by agonists such as collagen, adenosine diphosphate (ADP), or thrombin, platelets undergo a series of intracellular events leading to aggregation and thrombus formation. DHG is suggested to interfere with these processes by downregulating intracellular calcium mobilization, integrin αIIbβ3 activation, and the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades.[1][2][3]
Comparative Analysis of Antiplatelet Potency
To contextualize the efficacy of this compound, its inhibitory concentration (IC50) is compared with that of standard antiplatelet agents, aspirin and clopidogrel, as well as specific inhibitors of the implicated signaling pathways.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions may vary.
| Compound | Target/Agonist | IC50 (µM) | Reference |
| This compound | Collagen-induced platelet aggregation | ~11 µg/mL (~25.7 µM) | [2] |
| Aspirin | Collagen-induced platelet aggregation | ~300 - 336 | [4][5][6] |
| Clopidogrel | ADP-induced platelet aggregation | 1.9 - 3291 | [7][8] |
| Wortmannin | PI3K | ~0.003 (cell-free) | [9][10] |
| U0126 | MEK1/2 | 0.058 - 0.072 | [11][12] |
| SB203580 | p38 MAPK | 0.05 - 0.5 | [13][14] |
| SP600125 | JNK | 5 - 10 (cell-based) | [15][16] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade affected by this compound and a typical workflow for its investigation.
Detailed Experimental Protocols
Platelet Aggregation Assay
This protocol is based on the light transmission aggregometry (LTA) method.
Materials:
-
Freshly drawn human venous blood
-
3.8% (w/v) Sodium Citrate
-
Platelet agonists (e.g., Collagen, ADP)
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Further centrifuge the remaining blood at 1200 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 3.0 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or the vehicle control for 5 minutes at 37°C.
-
Aggregation Measurement: Add the platelet agonist (e.g., collagen at a final concentration of 2 µg/mL) to initiate aggregation. Monitor the change in light transmission for at least 5 minutes.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the light transmission of the sample to that of the PPP.
Western Blot Analysis of MAPK and PI3K/Akt Phosphorylation
Materials:
-
PRP prepared as described above
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-Akt, rabbit anti-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescence detection reagent
Procedure:
-
Platelet Treatment and Lysis: Treat PRP with this compound or vehicle, followed by stimulation with an agonist. Stop the reaction by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
References
- 1. Dihydrogeodin from Fennellia flavipes Modulates Platelet Aggregation via Downregulation of Calcium Signaling, αIIbβ3 Integrins, MAPK, and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrogeodin from Fennellia flavipes Modulates Platelet Aggregation via Downregulation of Calcium Signaling, αIIbβ3 Integrins, MAPK, and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wortmannin | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. U0126 - Wikipedia [en.wikipedia.org]
- 12. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Adezmapimod (SB203580) | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JNK inhibitor SP600125 reduces COX-2 expression by attenuating mRNA in activated murine J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydrobisdechlorogeodin: A Study of Cross-Reactivity with Common Herbicides
This guide provides a comparative analysis of the herbicidal activity of Dihydrobisdechlorogeodin, a fungal metabolite, and its potential cross-reactivity with other widely used herbicides. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on hypothetical experimental data, outlining the methodologies for such a study.
This compound is a known fungal metabolite that has demonstrated herbicidal properties.[1] Understanding its cross-reactivity with other herbicides is crucial for identifying its mode of action and potential for synergistic or antagonistic effects when used in combination with other weed control agents. This guide compares this compound with three major classes of herbicides: glyphosate, atrazine, and 2,4-D.
Experimental Protocols
To assess the cross-reactivity of this compound, a two-tiered experimental approach is proposed: a whole-plant bioassay and a target-enzyme activity assay.
Whole-Plant Bioassay
Objective: To determine the herbicidal efficacy of this compound alone and in combination with other herbicides on representative monocot and dicot plant species.
Methodology:
-
Plant Species: Arabidopsis thaliana (a model dicot) and Lolium rigidum (a common monocot weed).
-
Growth Conditions: Plants are grown in a controlled environment (22°C, 16-hour light/8-hour dark cycle) for 14 days.
-
Herbicide Application: this compound, glyphosate, atrazine, and 2,4-D are applied individually and in combination at varying concentrations.
-
Data Collection: Plant fresh weight and visual injury are recorded 14 days after treatment. The half-maximal inhibitory concentration (IC50) is calculated for each treatment.
Target-Enzyme Activity Assay
Objective: To investigate the inhibitory effect of this compound on the known target enzymes of glyphosate, atrazine, and 2,4-D.
Methodology:
-
Enzyme Extraction: Target enzymes (EPSP synthase for glyphosate, photosystem II for atrazine, and auxin-binding proteins for 2,4-D) are extracted and purified from Arabidopsis thaliana.
-
In Vitro Inhibition Assay: The activity of each enzyme is measured in the presence of increasing concentrations of this compound and the respective control herbicide.
-
Data Analysis: The IC50 values are determined to quantify the inhibitory potency.
Data Presentation: Comparative Herbicidal Activity
The following table summarizes the hypothetical IC50 values (in µM) obtained from the whole-plant and target-enzyme assays.
| Herbicide | Plant Species | Whole-Plant IC50 (µM) | Target Enzyme | Target-Enzyme IC50 (µM) |
| This compound | Arabidopsis thaliana | 15 | Unknown | Not Applicable |
| Lolium rigidum | 25 | Unknown | Not Applicable | |
| Glyphosate | Arabidopsis thaliana | 10 | EPSP Synthase | 5 |
| Lolium rigidum | 8 | EPSP Synthase | 4 | |
| Atrazine | Arabidopsis thaliana | 5 | Photosystem II | 1 |
| Lolium rigidum | 50 | Photosystem II | 2 | |
| 2,4-D | Arabidopsis thaliana | 20 | Auxin-Binding Proteins | 10 |
| Lolium rigidum | 100 | Auxin-Binding Proteins | 15 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathways affected by the compared herbicides.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Herbicide mechanisms of action.
References
Dihydrobisdechlorogeodin: An Analysis of Herbicidal Potential and a Guide to Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobisdechlorogeodin, a fungal metabolite, has been identified as a compound with herbicidal activity.[1] This guide aims to provide a comprehensive overview of its efficacy, drawing on available scientific literature. However, it is crucial to note at the outset that detailed studies on the herbicidal effects of this compound against a range of weed species, and in comparison to other commercial herbicides, are not extensively available in the public domain. The primary reference to its herbicidal activity dates back to a 1996 publication which, while identifying its potential, does not provide in-depth comparative data.[1]
This guide will therefore summarize the known information and, to facilitate further research in this area, will provide standardized experimental protocols and conceptual frameworks for evaluating the efficacy of this and other potential herbicidal compounds.
Quantitative Data on Efficacy
A thorough review of scientific literature reveals a lack of specific quantitative data comparing the efficacy of this compound against various weed species or other herbicides. The initial discovery by Tanaka et al. (1996) noted its herbicidal properties, but did not include a comparative analysis.[1] Without further studies, a direct comparison in a tabular format is not possible at this time.
Experimental Protocols
To guide future research and ensure standardized, comparable results, the following section outlines a general methodology for assessing the efficacy of a potential herbicide like this compound.
General Experimental Workflow for Herbicide Efficacy Testing
A systematic approach is essential for evaluating the herbicidal potential of a compound. The following workflow outlines the key stages, from initial screening to more detailed analysis.
Caption: Experimental workflow for herbicide efficacy testing.
Detailed Methodologies
1. Seed Germination and Seedling Growth Assays (Primary Screening):
-
Objective: To rapidly assess the phytotoxicity of this compound.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
For germination assays, place seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on filter paper in petri dishes moistened with the test solutions.
-
For seedling growth assays, pre-germinated seedlings are transferred to a hydroponic or agar-based medium containing the test compound.
-
Incubate under controlled conditions (light, temperature, humidity).
-
Measure germination rate, root and shoot length, and biomass after a set period.
-
2. Whole Plant Pot Study (Secondary Screening):
-
Objective: To evaluate the efficacy of this compound under more realistic greenhouse conditions.
-
Protocol:
-
Grow target weed species in pots containing a standardized soil mix.
-
Apply this compound at various concentrations as a pre-emergence (to the soil before weeds emerge) or post-emergence (to the foliage of young weeds) treatment.
-
Include untreated controls and pots treated with a commercial standard herbicide for comparison.
-
Assess weed control efficacy visually (e.g., on a 0-100% scale) and by measuring plant biomass at a specified time after treatment.
-
Signaling Pathways
The precise molecular target and signaling pathway of this compound have not been elucidated. To provide a conceptual framework for the type of analysis required, the well-characterized pathway of glyphosate, a widely used broad-spectrum herbicide, is presented below. Identifying the pathway for this compound would be a critical step in its development as a herbicide.
Example Signaling Pathway: Glyphosate Inhibition of the Shikimate Pathway
Glyphosate acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.
Caption: Glyphosate's mechanism of action on the shikimate pathway.
Conclusion
While this compound has been identified as a compound with herbicidal activity, the lack of comprehensive, comparative data limits a full assessment of its efficacy. The information and protocols provided in this guide are intended to serve as a resource for researchers to conduct further studies. Elucidating the mode of action, determining the spectrum of controlled weeds, and comparing its performance against existing herbicides are critical next steps in evaluating the potential of this compound as a viable weed management tool. Future research in these areas will be invaluable to the agricultural and drug development communities.
References
Unraveling the Bioactivity of Dihydrobisdechlorogeodin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobisdechlorogeodin derivatives, with a focus on their insecticidal and antibacterial properties. While direct SAR studies on this compound derivatives are limited in publicly available literature, valuable insights can be extrapolated from studies on the closely related marine-derived fungal metabolite, geodin.
A key study on geodin derivatives has revealed that modifications to the phenolic hydroxyl group can significantly impact their biological activity. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols for relevant assays, and a conceptual workflow for SAR studies to aid in the design of novel, potent analogs.
Comparative Analysis of Geodin Derivatives
The biological activities of a series of semi-synthesized geodin derivatives, modified at the 4-OH position, were evaluated for their insecticidal effects against the cotton bollworm (Helicoverpa armigera) and their antibacterial activity against Staphylococcus aureus and Aeromonas salmonicida. The results, summarized in the table below, provide crucial insights into the SAR of this class of compounds.
| Compound | R Group (Modification at 4-OH) | Insecticidal Activity (IC50, μM) against H. armigera | Antibacterial Activity (MIC, μM) against S. aureus | Antibacterial Activity (MIC, μM) against A. salmonicida |
| Geodin (1) | H | >200 | >20 | >20 |
| 2 | 2-Bromobenzyl | 176 | >20 | >20 |
| 3 | 3-Bromobenzyl | 176 | >20 | >20 |
| 4 | 4-Bromobenzyl | Inactive | >20 | >20 |
| 5 | 2-Chlorobenzyl | 176 | 4.77 | 9.55 |
| 6 | 3-Chlorobenzyl | 115 | 9.55 | 19.09 |
| 8 | 4-Chlorobenzyl | 102 | 8.96 | 17.91 |
| 12 | 2-Fluorobenzyl | 110 | 4.76 | 9.52 |
| 13 | 3-Fluorobenzyl | 98 | 4.76 | 9.52 |
| 15 | 4-Fluorobenzyl | 89 | >20 | >20 |
| 16 | 2,4-Difluorobenzyl | 95 | 4.76 | 9.52 |
| 29 | 3-Cyanobenzyl | 125 | 9.72 | 19.44 |
| 30 | 4-Cyanobenzyl | 138 | 4.86 | 9.72 |
| 31 | 2-Chloro-4-fluorobenzyl | >200 | 4.62 | 9.23 |
| 33 | 4-Chloro-2-fluorobenzyl | >200 | 4.62 | 9.23 |
| Azadirachtin | (Positive Control) | 70 | - | - |
Data extracted from a study on geodin derivatives. The numbering of compounds corresponds to the original publication. IC50 represents the half-maximal inhibitory concentration. MIC represents the minimum inhibitory concentration.
Key SAR Observations:
-
Introduction of Halogenated Benzyl Groups: The introduction of halogenated benzyl ethers at the 4-OH position of geodin generally enhanced both insecticidal and antibacterial activities compared to the parent compound.
-
Effect of Halogen and Position: Fluorobenzyl derivatives, particularly the 4-fluorobenzyl analog (15 ), exhibited the most potent insecticidal activity. For antibacterial activity against S. aureus, the 2-fluorobenzyl (12 ), 3-fluorobenzyl (13 ), and 2,4-difluorobenzyl (16 ) derivatives were among the most active.
-
Cyanobenzyl Substitution: Cyanobenzyl derivatives also showed improved activity over geodin, with the 4-cyanobenzyl derivative (30 ) being particularly effective against S. aureus.
-
Combined Halogen Effects: The simultaneous introduction of chlorine and fluorine atoms (compounds 31 and 33 ) resulted in strong antibacterial activity but diminished insecticidal effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are generalized protocols for the key experiments cited.
Insecticidal Activity Assay against Helicoverpa armigera
This bioassay evaluates the growth-inhibitory effects of the compounds on a significant agricultural pest.
-
Insect Rearing: H. armigera larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 27±1°C, 70-80% relative humidity, 14:10 light:dark photoperiod).
-
Diet Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Feeding Assay: Newly hatched second-instar larvae are individually placed in the wells of a 24-well plate containing the prepared diets.
-
Data Collection: After a set period (e.g., 48 hours), the survival and weight of the larvae are recorded. The mortality rate is calculated and corrected using Abbott's formula if necessary.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of a compound that causes 50% inhibition of larval growth or survival, is calculated using probit analysis.
Antibacterial Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Aeromonas salmonicida (Gram-negative) are used.
-
Culture Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (e.g., 10^5 to 10^6 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for S. aureus, 22-28°C for A. salmonicida) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound selection to lead optimization.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Future Directions
The presented data from geodin derivatives provides a strong foundation for guiding the synthesis and evaluation of novel this compound analogs. Future research should focus on synthesizing derivatives with the substitutions that have shown high potency in the geodin series, particularly small, electron-withdrawing groups on a benzyl ether at the 4-position. Furthermore, a critical next step will be to evaluate the anticancer and cytotoxic activities of these new derivatives against a panel of human cancer cell lines to explore their therapeutic potential in oncology, an area where marine natural products and their analogs have historically shown great promise. The lack of publicly available data on the anticancer properties of this compound and its close relatives represents a significant knowledge gap and a promising avenue for future investigation.
Independent Verification of the Herbicidal Spectrum of Dihydrobisdechlorogeodin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported herbicidal activity of Dihydrobisdechlorogeodin, a fungal metabolite, with established commercial herbicides. Due to the limited availability of public data on the specific herbicidal spectrum of this compound, this document outlines a proposed experimental framework for its independent verification and presents a comparative overview based on the herbicidal classes of widely used alternatives.
Introduction to this compound
This compound is a fungal metabolite identified as having herbicidal activity.[1] It is a derivative of dechlorogeodin and is produced by species of the fungus Chrysosporium.[1][2] While its herbicidal potential has been noted, detailed public data on its efficacy against a broad range of weed species is not currently available. Fungal secondary metabolites are a promising source for new herbicidal compounds, offering novel modes of action that can help manage the growing issue of herbicide-resistant weeds.[3][4][5]
Comparative Herbicidal Spectrum
To provide a framework for evaluating the potential of this compound, its herbicidal spectrum should be compared against well-characterized, broad-spectrum and selective herbicides. The following table summarizes the known herbicidal spectra of three major commercial herbicides: Glyphosate, 2,4-D, and Atrazine. An independent verification of this compound would involve testing its efficacy against a similar range of weed species.
Table 1: Comparison of Herbicidal Spectra
| Herbicide Class | Active Ingredient | Herbicidal Spectrum | Typical Use Cases |
| Phosphonoglycine | Glyphosate | Broad-spectrum: Effective against most annual and perennial grasses, sedges, and broadleaf weeds. | Non-selective weed control in agriculture (especially with glyphosate-tolerant crops), industrial sites, and gardens. |
| Phenoxy Carboxylic Acid | 2,4-D (2,4-Dichlorophenoxyacetic acid) | Selective for broadleaf weeds: Controls many common broadleaf weeds such as dandelion, clover, and plantain, with minimal effect on most grasses. | Control of broadleaf weeds in lawns, pastures, and cereal crops like wheat and corn. |
| Triazine | Atrazine | Selective: Primarily controls a wide range of broadleaf and some grassy weeds in specific crops. | Pre- and post-emergence weed control in corn, sorghum, and sugarcane. |
| Fungal Metabolite | This compound | To be determined. | To be determined. |
Proposed Experimental Protocol for Independent Verification
To independently verify the herbicidal spectrum of this compound, a standardized experimental protocol is required. The following methodology is proposed, based on common practices in herbicide efficacy testing.
1. Test Plant Species:
A diverse range of monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds should be selected.
-
Monocots: Echinochloa crus-galli (Barnyardgrass), Lolium multiflorum (Italian Ryegrass), Setaria viridis (Green Foxtail).
-
Dicots: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Sida acuta (Common Wireweed).
2. Plant Cultivation:
-
Seeds of each weed species will be sown in pots containing a standardized soil mix.
-
Plants will be grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity to ensure uniform growth.
-
Plants should be treated at a consistent growth stage (e.g., 2-4 true leaves).
3. Herbicide Application:
-
This compound will be dissolved in an appropriate solvent and applied at a range of concentrations (e.g., 10, 50, 100, 200 ppm) to determine the dose-response relationship.
-
Comparator herbicides (Glyphosate, 2,4-D, Atrazine) will be applied at their recommended field rates.
-
A control group for each plant species will be treated with the solvent only.
-
Application should be performed using a calibrated sprayer to ensure uniform coverage.
4. Data Collection and Analysis:
-
Visual injury ratings will be recorded at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a standardized scale (e.g., 0% = no effect, 100% = complete plant death).
-
Plant biomass (fresh and dry weight) will be measured at the end of the experiment to quantify the reduction in growth compared to the control.
-
The data will be statistically analyzed to determine the effective dose (ED50) for each weed species and to compare the efficacy of this compound with the comparator herbicides.
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the independent verification of the herbicidal spectrum of this compound.
Caption: Experimental workflow for determining the herbicidal spectrum.
Signaling Pathways and Mode of Action
The precise mode of action of this compound is not well-documented in publicly available literature. Elucidating its molecular target is a critical step in its development as a commercial herbicide. Fungal metabolites often exhibit novel modes of action, which can be advantageous in overcoming resistance to existing herbicides. Further research, including transcriptomics, proteomics, and molecular docking studies, would be necessary to identify the specific biochemical pathway disrupted by this compound.
The diagram below illustrates a generalized logical relationship for investigating the mode of action of a novel herbicide like this compound.
Caption: Logical workflow for investigating a herbicide's mode of action.
Conclusion
This compound represents a potential new herbicidal compound from a natural source. However, a comprehensive and independent verification of its herbicidal spectrum is essential for a thorough evaluation of its agricultural and commercial potential. The experimental framework outlined in this guide provides a basis for such an investigation. The data generated from these studies will be crucial for comparing its performance against existing herbicides and for understanding its unique mode of action. Further research into the biosynthetic pathway of this compound in Chrysosporium could also open avenues for its biotechnological production.
References
- 1. Dechlorogeodin and its new dihydro derivatives, fungal metabolites with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Herbicidal and Insecticidal Activity of Secondary Metabolites from Endophytic and Soil Fungi [jast.modares.ac.ir]
- 4. Open Access CAAS Agricultural Journals: Scope and potential of herbicidal values of the fungal pathogens and its secondary metabolites for sustainable weed management [agriculturejournals.cz]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Environmental Fate of Commercial Herbicides: Glyphosate and Atrazine
An assessment of the environmental persistence, mobility, and degradation of two widely used herbicides, with a note on the data gap for Dihydrobisdechlorogeodin.
Introduction
The environmental fate of herbicides is a critical area of study for researchers, scientists, and drug development professionals. Understanding how these compounds behave in the environment—how long they persist, how they move through soil and water, and how they break down—is essential for assessing their potential ecological impact. This guide provides a comparative assessment of the environmental fate of two of the most widely used commercial herbicides: glyphosate and atrazine.
It is important to note that a comprehensive search of publicly available scientific literature yielded no specific data on the environmental fate of this compound, a fungal metabolite with herbicidal activity[1]. Therefore, a direct comparison with this compound is not possible at this time. This highlights a significant data gap and underscores the need for further research into the environmental characteristics of novel herbicidal compounds.
This guide will focus on the established environmental profiles of glyphosate and atrazine, presenting quantitative data, outlining experimental methodologies, and visualizing degradation pathways to offer a clear and objective comparison for the scientific community.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative parameters related to the environmental fate of glyphosate and atrazine. These values can vary significantly based on soil type, climate, and other environmental factors.
| Parameter | Glyphosate | Atrazine |
| Soil Half-Life (DT50) | 7 to 60 days[1] | 60 to 150 days (can be longer in some conditions) |
| Primary Metabolite | Aminomethylphosphonic acid (AMPA) | Deethylatrazine (DEA), Deisopropylatrazine (DIA) |
| Metabolite Persistence | AMPA is more persistent than glyphosate | DEA and DIA are also persistent |
| Mobility in Soil | Low to moderate; strongly adsorbs to soil particles | Moderate to high; can leach into groundwater |
| Primary Degradation Pathway | Microbial degradation | Microbial degradation, chemical hydrolysis |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies designed to assess the environmental fate of herbicides. The following are general protocols for key experiments:
1. Soil Persistence (Half-Life) Studies:
-
Objective: To determine the rate at which a herbicide degrades in different soil types under controlled laboratory or field conditions.
-
Methodology:
-
A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to samples of various soil types.
-
The soil samples are incubated under controlled conditions of temperature, moisture, and light that mimic specific environmental scenarios.
-
At regular intervals, subsamples of the soil are taken and the concentration of the parent herbicide and its metabolites is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The dissipation half-life (DT50), the time it takes for 50% of the initial concentration to degrade, is then calculated from the degradation curve.
-
2. Mobility and Leaching Studies:
-
Objective: To assess the potential for a herbicide to move through the soil profile and potentially contaminate groundwater.
-
Methodology:
-
Soil columns are prepared using representative soil types.
-
The herbicide is applied to the surface of the soil column.
-
Simulated rainfall is applied to the top of the column.
-
The leachate (water that passes through the column) is collected at the bottom at various time points.
-
Both the leachate and sections of the soil column are analyzed for the presence of the herbicide and its metabolites to determine the extent of movement.
-
3. Degradation Pathway Identification:
-
Objective: To identify the major breakdown products (metabolites) of a herbicide and elucidate the transformation pathways.
-
Methodology:
-
Similar to persistence studies, the herbicide is incubated in soil or water samples.
-
Over time, samples are analyzed using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
These techniques allow for the identification and structural elucidation of the various metabolites formed during the degradation process.
-
By tracking the appearance and disappearance of the parent compound and its metabolites over time, the degradation pathway can be mapped.
-
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the primary degradation pathways for glyphosate and atrazine.
Caption: Simplified microbial degradation pathway of Glyphosate.
Caption: Primary degradation pathways of Atrazine in the environment.
Conclusion
This comparative guide highlights the distinct environmental fates of glyphosate and atrazine. Glyphosate generally exhibits lower persistence and mobility in soil compared to atrazine, primarily due to its strong adsorption to soil particles and relatively rapid microbial degradation. However, its main metabolite, AMPA, can be more persistent. Atrazine, on the other hand, is more mobile and persistent, posing a greater risk of leaching into groundwater.
The absence of environmental fate data for this compound underscores a critical need for comprehensive environmental assessment of new and emerging herbicidal compounds. As the landscape of weed management evolves, it is imperative that the scientific community has access to robust and transparent data to evaluate the potential environmental impacts of all herbicidal alternatives. Future research should prioritize the characterization of the environmental persistence, mobility, and degradation pathways of novel active ingredients to ensure their safe and sustainable use.
References
A Comparative Guide to the Efficacy of Novel Fungicidal Compounds in Greenhouse Trials: A Case Study Framework Using Dihydrobisdechlorogeodin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of novel fungicidal compounds in controlled greenhouse environments. While direct experimental data for Dihydrobisdechlorogeodin in this context is not publicly available, this document utilizes it as a representative novel compound to illustrate the necessary protocols, data presentation, and pathway analysis required for a thorough comparative evaluation against established alternatives.
Data Presentation: Comparative Performance Metrics
Effective evaluation of a novel fungicide requires rigorous quantitative comparison. The following tables present a template for summarizing key performance indicators. Data presented here is illustrative to demonstrate the reporting format.
Table 1: Efficacy Against Fungal Pathogen (e.g., Botrytis cinerea) on Tomato Plants
| Treatment Group | Disease Severity Index (DSI)¹ | Lesion Diameter (mm) | Area Under Disease Progress Curve (AUDPC)² |
| Negative Control (Vehicle) | 4.5 ± 0.4 | 12.3 ± 1.5 | 150.5 ± 10.2 |
| This compound (10 µM) | 2.1 ± 0.2 | 4.5 ± 0.8 | 75.2 ± 5.6 |
| Standard Fungicide (e.g., Chlorothalonil, 10 µM) | 1.8 ± 0.3 | 3.9 ± 0.6 | 68.9 ± 4.9 |
| Positive Control (Pathogen only) | 4.8 ± 0.5 | 13.1 ± 1.7 | 162.1 ± 11.5 |
¹Disease Severity Index (DSI) on a scale of 0-5, where 0 is no disease and 5 is severe disease. ²Area Under Disease Progress Curve (AUDPC) calculated over a 14-day period.
Table 2: Phytotoxicity and Plant Growth Promotion Effects
| Treatment Group | Plant Height (cm) | Shoot Dry Weight (g) | Chlorophyll Content (SPAD units) |
| Negative Control (Vehicle) | 35.2 ± 2.1 | 15.6 ± 1.2 | 45.3 ± 2.5 |
| This compound (10 µM) | 34.8 ± 1.9 | 15.1 ± 1.1 | 44.8 ± 2.3 |
| Standard Fungicide (e.g., Chlorothalonil, 10 µM) | 32.1 ± 2.5 | 13.9 ± 1.5 | 41.7 ± 2.8 |
| Positive Control (Pathogen only) | 28.5 ± 3.0 | 12.5 ± 1.8 | 38.2 ± 3.1 |
Experimental Protocols
Detailed and reproducible methodologies are critical for valid comparisons. The following protocols outline a standard approach for greenhouse trials.
2.1. Plant Material and Growth Conditions
-
Plant Species: Solanum lycopersicum (Tomato), variety 'Moneymaker'.
-
Growth Medium: Sterilized peat-based potting mix.
-
Greenhouse Conditions: Maintained at 25°C/18°C day/night cycle with a 16-hour photoperiod and 60-70% relative humidity.
-
Acclimatization: Seedlings are grown for 4 weeks until the 4-5 true leaf stage before treatment.
2.2. Pathogen Culture and Inoculation
-
Pathogen: Botrytis cinerea, cultured on potato dextrose agar (PDA) for 14 days at 22°C.
-
Inoculum Preparation: Spores are harvested in sterile water containing 0.01% Tween 20 and the concentration is adjusted to 1 x 10⁶ spores/mL.
-
Inoculation Method: Plants are spray-inoculated with the spore suspension until runoff. Control plants are sprayed with sterile water and Tween 20.
2.3. Treatment Application
-
Compound Preparation: this compound and the standard fungicide are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in sterile water. The final solvent concentration should not exceed 0.1%.
-
Application: Treatments are applied as a foliar spray 24 hours prior to pathogen inoculation. The negative control group is treated with the vehicle solution.
2.4. Data Collection and Analysis
-
Disease Severity: Assessed every 48 hours for 14 days using the Disease Severity Index (DSI).
-
Plant Growth Metrics: Plant height, shoot dry weight, and chlorophyll content are measured at the end of the 14-day trial.
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
Visualizations: Workflows and Signaling Pathways
3.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
3.2. Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by a fungicide like this compound, leading to the inhibition of fungal growth.
Safety Operating Guide
Essential Guide to the Safe Disposal of Dihydrobisdechlorogeodin
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
This document provides crucial safety and logistical information for the proper disposal of Dihydrobisdechlorogeodin, a halogenated organic compound. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance within a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the compound's chemical classification as a dichlorinated benzophenone and general best practices for handling halogenated organic waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent. The contaminated absorbent and any cleaning materials should be collected in a sealed, properly labeled container for hazardous waste disposal. Do not use combustible materials to absorb spills. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves segregation, secure containment, and disposal through an approved hazardous waste management vendor.
-
Segregation: this compound is a halogenated organic compound. It is critical to segregate it from non-halogenated chemical waste.[1][2][3][4] Halogenated and non-halogenated wastes have different disposal requirements and costs, and mixing them can create hazardous reactions or complicate the disposal process.[3]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap and be in good condition.[2][4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][4] If other halogenated wastes are collected in the same container, all components must be listed.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or incompatible materials.[4]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office. The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1][5]
Summary of Key Chemical Information
Due to the lack of a specific Safety Data Sheet for this compound, the following table summarizes its known and inferred properties based on its chemical class.
| Property | Information | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | PubChem |
| Chemical Class | Halogenated Organic Compound (Dichlorinated Benzophenone) | PubChem[6] |
| Physical State | Assumed to be a solid based on related compounds. | Inferred |
| Primary Hazard | Potential for toxicity and environmental hazard due to its halogenated nature. Benzophenones, as a class, can have endocrine-disrupting effects.[7] Fungal metabolites can also exhibit toxicity.[8][9][10] | Inferred |
| Disposal Method | Incineration via an approved hazardous waste disposal facility.[1][5] | General Practice |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Dihydrogeodin | C17H14Cl2O7 | CID 612831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
